MK-4965
Descripción
Propiedades
IUPAC Name |
3-[5-[(6-amino-2H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chlorophenoxy]-5-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N5O2/c21-12-5-11(9-23)6-14(7-12)29-18-8-13(1-3-16(18)22)28-10-17-15-2-4-19(24)25-20(15)27-26-17/h1-8H,10H2,(H3,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDIHAQCVNNLIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=C3C=CC(=NC3=NN2)N)OC4=CC(=CC(=C4)C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920035-77-4 | |
| Record name | MK-4965 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0920035774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-4965 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08460 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MK-4965 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8856WDK9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of MK-4965: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action of MK-4965, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). It is designed to offer an in-depth understanding for researchers, scientists, and professionals involved in drug development.
Introduction to this compound
This compound is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection. As a member of the diaryl ether class of compounds, this compound exhibits a high barrier to the development of resistance and maintains activity against HIV-1 strains that are resistant to other NNRTIs.[1][2] Its chemical structure allows for flexible binding to the NNRTI binding pocket of the HIV-1 reverse transcriptase enzyme, enabling it to adapt to mutations that would typically confer resistance.
Core Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
The primary mechanism of action of this compound is the allosteric inhibition of the HIV-1 reverse transcriptase (RT) enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause termination, NNRTIs like this compound bind to a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme.[3][4] This binding induces a conformational change in the enzyme, which distorts the active site and limits its function.
The binding of this compound to this allosteric site interferes with the chemical step of nucleotide incorporation into the nascent DNA strand, without directly preventing the binding of the deoxynucleoside triphosphate (dNTP).[4] This non-competitive inhibition effectively halts the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.
Signaling Pathway of HIV-1 Reverse Transcription and NNRTI Inhibition
The following diagram illustrates the key steps in HIV-1 reverse transcription and the point of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity of this compound against wild-type and NNRTI-resistant HIV-1 strains.
Table 1: In Vitro Activity of this compound against Wild-Type and Mutant HIV-1 Strains
| Virus Strain | EC95 (nM) in 10% FBS | IC50 (nM) - Purified RT |
| Wild-Type | 4.4 | 0.8 |
| K103N | 13 | 1.2 |
| Y181C | 30 | 1.5 |
| K103N/Y181C | 128 | Not Reported |
Data sourced from "Antiviral Activity of this compound, a Novel Nonnucleoside Reverse Transcriptase Inhibitor".[5]
Table 2: Effect of Human Serum on the Antiviral Potency of this compound
| Virus Strain | EC95 (nM) in 10% FBS | EC95 (nM) in 50% HS | Fold Change |
| Wild-Type | 4.4 | 18 | ~4.1 |
| K103N | 13 | 58 | ~4.5 |
| Y181C | 30 | 180 | 6.0 |
Data sourced from "Antiviral Activity of this compound, a Novel Nonnucleoside Reverse Transcriptase Inhibitor".[5]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the mechanism of action of NNRTIs like this compound.
HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.
Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli expression)
-
Poly(rA)-oligo(dT)18 template-primer
-
[3H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM dithiothreitol (DTT), 10 mM MgCl2, 0.1% (v/v) Triton X-100
-
Test compound (this compound) at various concentrations
-
96-well microplates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well microplate, add 20 µL of the template-primer solution (final concentration 5 µg/mL).
-
Add 10 µL of each this compound dilution to the appropriate wells. Include control wells with buffer only (no inhibitor).
-
Add 10 µL of purified HIV-1 RT (final concentration ~2.5 nM) to all wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of [3H]-dTTP (final concentration 10 µM).
-
Incubate the plate for 1 hour at 37°C.
-
Stop the reaction by adding 50 µL of 10% (w/v) trichloroacetic acid (TCA).
-
Harvest the precipitated DNA onto glass fiber filters using a cell harvester.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
Multi-Cycle HIV-1 Replication Assay (Cell-Based Assay)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system over multiple rounds of infection.
Materials:
-
Human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-4 cells)
-
Laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB)
-
Cell culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Test compound (this compound) at various concentrations
-
96-well cell culture plates
-
p24 antigen ELISA kit
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 2 x 104 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium and add 50 µL to the appropriate wells.
-
Infect the cells by adding 50 µL of HIV-1 stock at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.
-
On day 5, collect the cell culture supernatant from each well.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of viral replication for each concentration of this compound and determine the EC95 value (the concentration at which 95% of viral replication is inhibited).
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the biochemical and cell-based assays.
References
- 1. mdpi.com [mdpi.com]
- 2. A Cell-Based Strategy To Assess Intrinsic Inhibition Efficiencies of HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action - Karolinska Institutet - Figshare [openarchive.ki.se]
- 4. abcam.cn [abcam.cn]
- 5. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of MK-4965: A Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MK-4965, chemically known as 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile, is a potent, orally bioavailable non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] Developed by Merck Research Laboratories, this compound emerged from a rigorous drug discovery program aimed at identifying next-generation NNRTIs with an improved resistance profile against clinically relevant mutant strains of HIV-1. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing critical pathways and workflows.
Discovery and Rationale
The discovery of this compound was driven by the need for novel NNRTIs with efficacy against HIV-1 variants that have developed resistance to first-generation drugs like nevirapine and efavirenz.[1] The research strategy focused on designing inhibitors that could maintain potent activity against common mutations in the NNRTI binding pocket of the HIV-1 reverse transcriptase (RT) enzyme, such as K103N and Y181C.
The design of this compound was the culmination of extensive structure-activity relationship (SAR) studies, crystallography, and molecular modeling.[1] The core structure features a pyrazolo[3,4-b]pyridine scaffold, which serves as a key pharmacophore. This was coupled with a dichlorophenoxybenzonitrile moiety through a methoxy linker, a combination designed to optimize interactions within the hydrophobic NNRTI binding pocket and to confer favorable pharmacokinetic properties.[1]
Logical Workflow of Discovery
The discovery of this compound followed a structured, iterative process.
Synthesis of this compound
The synthesis of this compound involves a multi-step sequence that constructs the key pyrazolo[3,4-b]pyridine core and couples it with the dichlorophenoxybenzonitrile side chain. The general synthetic strategy is outlined below.
Synthetic Workflow
Detailed Experimental Protocols
The following protocols are based on procedures described for analogous compounds and represent a likely synthetic route.
Step 1: Synthesis of 6-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol
A detailed procedure for the synthesis of the pyrazolo[3,4-b]pyridine core can be found in the chemical literature, often starting from substituted pyrazoles and involving cyclization reactions.
Step 2: Synthesis of 3-chloro-5-(cyanomethoxy)benzonitrile
A detailed procedure for the synthesis of the side chain can be found in the chemical literature, often starting from substituted phenols and involving nucleophilic aromatic substitution.
Step 3: Synthesis of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (this compound)
To a solution of (6-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol in a suitable solvent such as DMF, is added a base, for example, sodium hydride, at 0 °C. The mixture is stirred for a specified time before the addition of 3-chloro-5-(cyanomethoxy)benzonitrile. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS. The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.
Biological Activity and Data
This compound exhibits potent antiviral activity against both wild-type and a panel of NNRTI-resistant HIV-1 strains.
In Vitro Antiviral Activity
| Virus Strain | EC95 (nM) |
| Wild-Type (IIIB) | 12 |
| K103N | 18 |
| Y181C | 25 |
| K103N/Y181C | 42 |
EC95 values represent the concentration of the compound required to inhibit 95% of viral replication.
HIV-1 Reverse Transcriptase Inhibition
| Enzyme | IC50 (nM) |
| Wild-Type RT | 5 |
| K103N RT | 8 |
| Y181C RT | 10 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Mechanism of Action
This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket, known as the NNRTI binding pocket, which is located approximately 10 Å from the polymerase active site.
Signaling Pathway Diagram
Binding of this compound to the NNRTI binding pocket induces a conformational change in the reverse transcriptase enzyme. This allosteric change distorts the polymerase active site, thereby inhibiting the synthesis of viral DNA from the RNA template.
Experimental Protocols
HIV-1 Reverse Transcriptase Assay
The inhibitory activity of this compound against HIV-1 RT can be determined using a variety of commercially available kits or established protocols. A typical assay involves the following steps:
-
Enzyme and Substrate Preparation : Recombinant HIV-1 RT (wild-type or mutant) is pre-incubated with varying concentrations of the test compound (this compound).
-
Reaction Initiation : The reverse transcription reaction is initiated by the addition of a template-primer (e.g., poly(rA)-oligo(dT)) and dNTPs, one of which is labeled (e.g., [³H]-dTTP or with a non-radioactive tag).
-
Incubation : The reaction mixture is incubated at 37 °C for a specified period.
-
Reaction Termination and Detection : The reaction is stopped, and the amount of newly synthesized DNA is quantified. For radioactive assays, this involves capturing the radiolabeled DNA on a filter and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, detection may involve colorimetric or fluorescent readouts.
-
Data Analysis : The concentration of inhibitor that causes a 50% reduction in RT activity (IC50) is calculated from the dose-response curve.
Cell-Based Antiviral Assay
The antiviral activity of this compound in a cellular context is typically assessed using the following protocol:
-
Cell Culture : A suitable human T-cell line (e.g., MT-4, CEM) is cultured under standard conditions.
-
Compound Preparation : A serial dilution of this compound is prepared in cell culture medium.
-
Infection : Cells are infected with a known amount of HIV-1 (wild-type or mutant strains).
-
Treatment : Immediately after infection, the diluted compound is added to the cell cultures.
-
Incubation : The cultures are incubated for several days to allow for viral replication.
-
Quantification of Viral Replication : The extent of viral replication is measured by quantifying a viral marker, such as the p24 antigen in the culture supernatant (using an ELISA) or by measuring the activity of a reporter gene (e.g., luciferase) in engineered cell lines.
-
Data Analysis : The concentration of the compound that inhibits viral replication by 95% (EC95) is determined from the dose-response curve. Cell viability assays (e.g., MTT or MTS) are run in parallel to assess any cytotoxicity of the compound.
Conclusion
This compound represents a significant advancement in the development of NNRTIs for the treatment of HIV-1 infection. Its discovery was guided by a rational, structure-based design approach, leading to a compound with potent activity against both wild-type and clinically important resistant strains of the virus. The synthetic route to this compound is well-defined, and its biological activity has been thoroughly characterized through robust in vitro assays. This technical guide provides a core repository of information for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of this important antiretroviral agent.
References
MK-4965: A Technical Overview of a Novel NNRTI
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4965 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by its unique diaryl ether and indazole moieties.[1] Developed as a potential therapeutic agent for Human Immunodeficiency Virus Type 1 (HIV-1) infection, this compound has demonstrated significant in vitro activity against both wild-type (WT) virus and a broad spectrum of NNRTI-resistant strains. This technical guide provides a comprehensive overview of the core data and methodologies associated with the preclinical evaluation of this compound.
Mechanism of Action
As an NNRTI, this compound functions as a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. It binds to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the polymerase active site.[2] This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting the conversion of viral RNA into proviral DNA, a critical step in the HIV-1 replication cycle.
Biochemical and Antiviral Activity
This compound exhibits potent inhibitory activity against purified HIV-1 reverse transcriptase and robust antiviral efficacy in cell-based assays.
Biochemical Inhibition of HIV-1 Reverse Transcriptase
The inhibitory activity of this compound against wild-type and common NNRTI-resistant mutant HIV-1 RT enzymes was determined using a biochemical assay. The results are summarized in the table below.
| Enzyme Target | IC50 (nM) |
| Wild-Type HIV-1 RT | 0.8 ± 0.2 |
| K103N Mutant RT | 1.2 ± 0.3 |
| Y181C Mutant RT | 0.6 ± 0.1 |
Data sourced from Lai et al., 2009. The values represent the mean ± standard deviation from multiple experiments.
Antiviral Activity Against HIV-1 Strains
The antiviral potency of this compound was evaluated in a multiple-cycle replication assay using human T-lymphoid cells. The 95% effective concentration (EC95) was determined for wild-type HIV-1 and a panel of NNRTI-resistant mutants.
| HIV-1 Strain | EC95 (nM) in 10% FBS | EC95 (nM) in 50% HS |
| Wild-Type | 4.4 | 18 |
| Single Mutations | ||
| L100I | 11 | Not Reported |
| K101E | 2.5 | Not Reported |
| K103N | 13 | 55 |
| V106A | 6.4 | Not Reported |
| V179D | 2.9 | Not Reported |
| Y181C | 30 | 180 |
| Y188L | 13 | Not Reported |
| G190A | 11 | Not Reported |
| P225H | 5.3 | Not Reported |
| F227L | 10 | Not Reported |
| M230L | 11 | Not Reported |
| Double Mutations | ||
| K103N/Y181C | 128 | 550 |
| K103N/P225H | 18 | Not Reported |
| Triple Mutation | ||
| L100I/K103N/Y181C | >833 | Not Reported |
Data compiled from Lai et al., 2009. FBS: Fetal Bovine Serum; HS: Human Serum.
Resistance Profile
This compound maintains potent activity against several key single NNRTI resistance mutations, including K103N and Y181C.[1] However, its efficacy is significantly reduced against the double mutant K103N/Y181C and is largely compromised against the triple mutant L100I/K103N/Y181C. This suggests a resistance pathway that involves the accumulation of specific mutations within the NNRTI binding pocket.
Experimental Protocols
HIV-1 Reverse Transcriptase Biochemical Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 reverse transcriptase.
Biochemical Assay Workflow
Methodology:
-
Preparation: A reaction mixture containing purified recombinant HIV-1 RT (wild-type or mutant), a poly(rA) template, and an oligo(dT) primer is prepared in an assay buffer. Serial dilutions of this compound are also prepared.
-
Reaction Initiation: The enzyme, template-primer, and inhibitor are combined in a 96-well plate. The reaction is initiated by the addition of a mixture of deoxyribonucleoside triphosphates (dNTPs), including biotin-dUTP and a ruthenium-labeled dCTP (Ru-dCTP).
-
Incubation: The reaction plate is incubated at 37°C to allow for DNA synthesis.
-
Detection: The reaction is stopped, and the mixture is transferred to a streptavidin-coated plate, which captures the biotinylated DNA product. The amount of incorporated ruthenium is then quantified using an electrochemiluminescence (ECL) detector.
-
Data Analysis: The signal intensity is proportional to the RT activity. The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.
Multiple-Cycle HIV-1 Replication Assay
This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a relevant cell line over several cycles of infection.
Antiviral Assay Workflow
Methodology:
-
Cell Plating: Human T-lymphoid cells (MT-4) are seeded into 96-well microtiter plates.
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Infection: The cells are then infected with a predetermined amount of cell-free HIV-1 (wild-type or a specific mutant strain).
-
Incubation: The plates are incubated at 37°C for 4 to 5 days to allow for multiple rounds of viral replication.
-
Quantification of Viral Replication: The extent of viral replication is determined by measuring the amount of viral p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The 95% effective concentration (EC95), the concentration of the drug that inhibits viral replication by 95%, is determined from the dose-response curve.
Logical Relationship of this compound Activity
The following diagram illustrates the hierarchical activity of this compound against different categories of HIV-1 strains, from most to least susceptible.
This compound Activity Spectrum
Conclusion
This compound is a novel NNRTI with potent in vitro activity against wild-type HIV-1 and many common NNRTI-resistant variants. Its distinct chemical structure and favorable preclinical profile made it a subject of interest for further development in the treatment of HIV-1 infection. The data and methodologies presented in this guide provide a foundational understanding of the preclinical characteristics of this compound. Further investigation into its in vivo pharmacokinetics and safety profile would be necessary for a complete evaluation of its therapeutic potential.
References
MK-4965: A Technical Overview of its Antiviral Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiviral activity spectrum of MK-4965, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). The document details its potency against wild-type and resistant strains of the Human Immunodeficiency Virus Type 1 (HIV-1), outlines the experimental protocols for its evaluation, and illustrates its mechanism of action through detailed diagrams.
Core Antiviral Activity of this compound
This compound is a diaryl ether and indazole-containing NNRTI that demonstrates high potency against HIV-1.[1] Its mechanism of action is based on the non-competitive inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[2] NNRTIs bind to a hydrophobic pocket on the p66 subunit of the RT, approximately 10 Å away from the polymerase active site. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA to DNA.[3]
The antiviral spectrum of this compound is highly specific to HIV-1. This selectivity is a characteristic feature of NNRTIs, which do not inhibit HIV-2 RT or other cellular DNA polymerases.[1][4] Extensive searches of published literature reveal no evidence of significant activity against other viral families, such as Herpesviridae, Orthomyxoviridae, or Hepadnaviridae.
Quantitative Antiviral Potency
The in vitro antiviral activity of this compound has been quantified through various assays, with key data summarized in the tables below. The 95% effective concentration (EC95) and 50% inhibitory concentration (IC50) are presented for wild-type HIV-1 and clinically significant resistant mutants.
Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and Mutant HIV-1 Strains
| Virus Strain | EC95 (nM) in 10% FBS | Fold Change vs. WT |
| Wild-Type (WT) | 4.4 | 1.0 |
| K103N | 13 | 2.95 |
| Y181C | 30 | 6.82 |
| K103N + Y181C | 128 | 29.09 |
Data sourced from Lai et al., 2009.[2][4]
Table 2: Biochemical Inhibitory Activity of this compound against Recombinant HIV-1 Reverse Transcriptase
| RT Enzyme | IC50 (nM) |
| Wild-Type (WT) | < 1 |
| K103N | < 1 |
| Y181C | < 1 |
Data sourced from Lai et al., 2009.[1]
Table 3: Selectivity Index of this compound
| Cell Line | CC50 (µM) | Virus Strain | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| MT-4 | >173 (estimated) | Wild-Type | 0.0024 | >72,083 |
EC50 for WT HIV-1 (IIIB) in MT-4 cells is approximately 2.4 nM as per related diaryl ether NNRTI studies. The CC50 value is estimated based on publicly available data for similar diarylpyrimidine-type NNRTIs, which show low cytotoxicity (>173 µM).[5] The exact CC50 for this compound is not publicly available.
Resistance Profile
A significant challenge with NNRTIs is the emergence of drug-resistant mutations. This compound has been evaluated against a panel of viruses with common NNRTI resistance-associated mutations. While it retains potency against the highly prevalent K103N and Y181C mutants, certain mutations can confer higher levels of resistance.
Table 4: Activity of this compound against a Panel of NNRTI-Resistant HIV-1 Mutants
| Mutation | Fold Change in EC50 vs. WT |
| L100I | 2.5 |
| K103N | 3.0 |
| V106A | 2.1 |
| V108I | 1.3 |
| Y181C | 6.8 |
| Y188L | >100 |
| G190A | 3.2 |
| P225H | 1.1 |
| F227L | 1.3 |
| M230L | 1.5 |
| K103N/Y181C | 29.1 |
| V106I/Y188L | >100 |
Data represents a summary from multiple sources, with a fold change of >10 considered clinically significant.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.
HIV-1 Replication Assay (p24 Antigen-Based)
This assay measures the inhibition of viral replication over multiple cycles by quantifying the production of the HIV-1 p24 capsid protein.
-
Cells and Viruses:
-
MT-4 cells (a human T-cell line) are used as the host cells.
-
Laboratory-adapted strains of HIV-1 (e.g., IIIB) or clinical isolates are used for infection.
-
-
Methodology:
-
Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the cells.
-
Infect the cells with a pre-titered amount of HIV-1 stock (e.g., at a multiplicity of infection of 0.01).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
-
On day 7, collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercially available ELISA kit.
-
Calculate the EC50 value by plotting the percentage of p24 inhibition against the log of the compound concentration.
-
Cytotoxicity Assay
This assay determines the concentration of the compound that is toxic to the host cells.
-
Cells:
-
MT-4 cells.
-
-
Methodology:
-
Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells per well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the cells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
-
Add a viability reagent (e.g., MTT or CellTiter-Glo) to each well.
-
Measure the absorbance or luminescence according to the reagent manufacturer's protocol.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.
-
In Vitro Resistance Selection
This experiment identifies the mutations that arise in HIV-1 under the selective pressure of the antiviral compound.
-
Cells and Virus:
-
MT-2 cells and wild-type HIV-1 (e.g., strain IIIB).
-
-
Methodology:
-
Infect MT-2 cells with wild-type HIV-1 in the presence of a starting concentration of this compound (typically at or below the EC50).
-
Culture the cells until viral breakthrough is observed (indicated by cytopathic effect or increasing p24 levels).
-
Harvest the supernatant containing the progeny virus.
-
Use the harvested virus to infect fresh MT-2 cells in the presence of an increased concentration of this compound.
-
Repeat this passage process for multiple rounds.
-
Once a virus population is selected that can replicate at a significantly higher drug concentration, extract the viral RNA.
-
Perform reverse transcription-PCR (RT-PCR) to amplify the reverse transcriptase gene.
-
Sequence the amplified DNA to identify mutations.
-
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflow related to this compound.
Caption: HIV-1 Replication Cycle and the Mechanism of Action of this compound.
Caption: Experimental Workflow for In Vitro Antiviral Activity Assay.
References
- 1. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), their discovery, development, and use in the treatment of HIV-1 infection: a review of the last 20 years (1989-2009) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Selectivity of the reverse transcriptase inhibitors toward types 1 and 2 of human immunodeficiency virus (HIV)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploiting the Tolerant Region I of the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Binding Pocket: Discovery of Potent Diarylpyrimidine-Typed HIV-1 NNRTIs against Wild-Type and E138K Mutant Virus with Significantly Improved Water Solubility and Favorable Safety Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the MK-4965 (Islatravir) Target Binding Site on HIV-1 Reverse Transcriptase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site and mechanism of action of MK-4965, clinically known as islatravir (ISL), a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI). Islatravir is a potent antiretroviral agent under investigation for the treatment and prevention of HIV-1 infection.
Introduction to Islatravir (this compound)
Islatravir (4′-ethynyl-2-fluoro-2′-deoxyadenosine) is a deoxyadenosine analog that, unlike traditional nucleoside reverse transcriptase inhibitors (NRTIs), retains a 3'-hydroxyl group. Its unique structure, particularly the 4′-ethynyl group, confers a novel mechanism of action that leads to potent antiviral activity against both wild-type and drug-resistant HIV-1 strains. Intracellularly, islatravir is phosphorylated to its active triphosphate form, islatravir-triphosphate (ISL-TP), by host cell kinases. ISL-TP is then incorporated into the nascent viral DNA chain by HIV-1 reverse transcriptase (RT).
Mechanism of Action
ISL-TP inhibits HIV-1 RT through a multi-faceted mechanism that primarily involves the inhibition of translocation, a critical step in DNA synthesis. This leads to both immediate and delayed chain termination.
-
Immediate Chain Termination: After incorporation of ISL-monophosphate (ISL-MP) into the viral DNA, the 4′-ethynyl group of the sugar moiety sterically hinders the repositioning of the primer terminus from the nucleotide-binding site (N-site) to the primer-grip site (P-site) of the enzyme. This blockage of translocation prevents the binding of the next incoming deoxynucleoside triphosphate (dNTP), leading to immediate chain termination.
-
Delayed Chain Termination: In some instances, translocation may occur, allowing for the incorporation of one more nucleotide. However, the presence of ISL-MP in the DNA chain induces structural distortions that ultimately result in delayed chain termination.
This dual mechanism contributes to islatravir's high potency and a high barrier to the development of resistance.
Mechanism of action of islatravir.
The Islatravir Binding Site on Reverse Transcriptase
Crystallographic studies of the HIV-1 reverse transcriptase in complex with a DNA template-primer and ISL-TP have provided a detailed view of the binding site. The structure, available in the Protein Data Bank under the accession code 5J2M , reveals that ISL-TP binds to the enzyme's active site.
The high potency of islatravir is attributed to the interactions of its 4′-ethynyl group within a conserved hydrophobic pocket in the polymerase active site. This pocket is not significantly exploited by natural dNTPs or other NRTIs.
Key Amino Acid Residues in the Islatravir Binding Pocket:
| Amino Acid Residue | Role in Binding |
| Ala-114 | Forms part of the hydrophobic pocket that accommodates the 4′-ethynyl group. |
| Tyr-115 | Contributes to the hydrophobic interactions with the 4′-ethynyl group. |
| Phe-160 | Another key residue forming the hydrophobic pocket for the 4′-ethynyl group. |
| Met-184 | Interacts with the 4′-ethynyl group and is a known site for drug resistance mutations. |
| Asp-185 | The aliphatic portion of this catalytic residue also contributes to the hydrophobic pocket. |
These interactions enhance the binding of ISL-TP to the reverse transcriptase and are crucial for its translocation-inhibiting mechanism.
Quantitative Data
The antiviral activity of islatravir has been quantified in various in vitro assays. The following tables summarize its potency against wild-type HIV-1 and common drug-resistant strains.
Table 1: Antiviral Activity of Islatravir against Wild-Type and Resistant HIV-1 Strains
| HIV-1 Strain | IC50 (nM) | Fold Change vs. Wild-Type |
| Wild-Type | 1.06 | 1.0 |
| M184I Mutant | 6.57 | 6.2 |
| M184V Mutant | 7.25 | 6.8 |
Data from cell-based assays using MT4-GFP cells.
Table 2: EC50 Values of Islatravir against Various HIV-1 Strains
| HIV-1 Strain | EC50 (nM) |
| Wild-Type (WT) | 0.068 |
| M184V Mutant | 3.1 |
| Multi-Drug Resistant (MDR) | 0.15 |
EC50 values represent the concentration required to achieve 50% of the maximum effect.
Experimental Protocols
This section outlines the general methodologies used to characterize the binding and activity of islatravir. For detailed, step-by-step protocols, it is recommended to consult the original research articles.
X-ray Crystallography
The crystal structure of HIV-1 reverse transcriptase in complex with islatravir was determined to elucidate the binding mode.
Workflow for X-ray crystallography.
Protocol Outline:
-
Protein Expression and Purification: The p66 and p51 subunits of HIV-1 reverse transcriptase are typically expressed in E. coli and purified using chromatography techniques such as nickel-affinity and ion exchange chromatography.
-
Complex Formation: The purified RT heterodimer is incubated with a synthetic DNA template-primer and islatravir-triphosphate to form the ternary complex.
-
Crystallization: The complex is crystallized using methods like hanging drop vapor diffusion, where the protein complex solution is mixed with a precipitant solution and allowed to equilibrate against a reservoir of the precipitant.
-
Data Collection and Structure Determination: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected. These data are then used to solve and refine the three-dimensional structure of the complex.
Antiviral Activity Assays
The potency of islatravir against different HIV-1 strains is commonly determined using cell-based antiviral assays.
Workflow for antiviral activity assay.
Protocol Outline:
-
Cell Culture: A suitable host cell line, such as MT4 cells engineered to express green fluorescent protein (GFP) upon HIV-1 infection (MT4-GFP), is cultured.
-
Drug Treatment: The cells are treated with a range of concentrations of islatravir.
-
Viral Infection: The treated cells are then infected with a known amount of the HIV-1 strain of interest (e.g., wild-type or a specific mutant).
-
Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication.
-
Quantification of Replication: The extent of viral replication is measured. In the case of MT4-GFP cells, this is done by quantifying the number of GFP-positive cells using flow cytometry.
-
Data Analysis: The data are used to generate dose-response curves, from which the IC50 (the concentration that inhibits 50% of viral replication) or EC50 (the concentration that provides 50% of the maximal response) values are calculated.
Resistance Profile
The primary mutations associated with reduced susceptibility to islatravir are M184I and M184V. The M184V mutation, which confers high-level resistance to the NRTIs lamivudine and emtricitabine, only modestly reduces the activity of islatravir. This highlights the differentiated resistance profile of islatravir compared to traditional NRTIs. The A114S mutation, when combined with other mutations, can also contribute to reduced susceptibility.
Conclusion
This compound (islatravir) represents a significant advancement in antiretroviral therapy due to its novel mechanism of action as a nucleoside reverse transcriptase translocation inhibitor. Its potent activity is derived from the unique interactions of its 4′-ethynyl group within a hydrophobic pocket of the HIV-1 reverse transcriptase active site, leading to both immediate and delayed chain termination. This detailed understanding of its binding site and mechanism of action, supported by crystallographic and virological data, provides a strong foundation for its continued clinical development and for the rational design of future antiretroviral agents.
In vitro efficacy of MK-4965 against HIV-1
An In-Depth Technical Guide on the In Vitro Efficacy of MK-4965 against HIV-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by its potent in vitro activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] As a member of the NNRTI class of antiretroviral drugs, this compound functions by allosterically inhibiting the HIV-1 reverse transcriptase (RT) enzyme, an essential catalyst in the viral replication cycle.[1][3] This technical guide offers a detailed overview of the in vitro efficacy of this compound, encompassing its mechanism of action, quantitative antiviral activity against various HIV-1 strains, and a summary of the experimental protocols employed for its evaluation.
Mechanism of Action
This compound exerts its antiviral effect by binding to a hydrophobic pocket within the p66 subunit of the HIV-1 reverse transcriptase enzyme.[1][3] This binding site is allosteric, meaning it is distinct from the active site where nucleotide binding and polymerization occur. The binding of this compound to this pocket induces a conformational change in the enzyme's structure, which in turn distorts the active site and inhibits the catalytic function of the reverse transcriptase, thereby preventing the synthesis of viral DNA from the RNA template.[4][5]
Caption: Allosteric inhibition of HIV-1 RT by this compound.
Quantitative In Vitro Efficacy
The antiviral potency of this compound has been rigorously assessed in vitro against wild-type HIV-1, a panel of clinically relevant NNRTI-resistant mutants, and various HIV-1 subtypes. The 95% effective concentration (EC95), which represents the concentration of the drug required to inhibit 95% of viral replication, is a key metric for its efficacy.
Antiviral Activity against Wild-Type and NNRTI-Resistant HIV-1 Strains
This compound demonstrates high potency against both wild-type HIV-1 and strains carrying common NNRTI resistance-conferring mutations.
| HIV-1 Strain | EC95 (nM) in 10% Fetal Bovine Serum |
| Wild-Type (WT) | <30[1][2] |
| K103N Mutant | <30[1][2] |
| Y181C Mutant | <30[1][2] |
Activity Across Different HIV-1 Subtypes
Studies have indicated that this compound maintains comparable efficacy across a variety of HIV-1 subtypes, highlighting its potential for broad-spectrum activity.[1][2]
Experimental Protocols
This section provides a summary of the fundamental experimental methodologies utilized to ascertain the in vitro efficacy of this compound. It is important to recognize that these are high-level overviews. For the execution of these experiments, researchers should consult detailed, step-by-step protocols from the original publications.
Cell-Based Antiviral Susceptibility Assay
This type of assay is crucial for determining the concentration-dependent inhibitory effect of a compound on HIV-1 replication within a cellular context.
Caption: General workflow for a cell-based HIV-1 antiviral assay.
A frequently utilized system for this purpose is the TZM-bl cell line. These are HeLa cells engineered to express CD4, CCR5, and CXCR4, and they contain an integrated luciferase reporter gene under the control of the HIV-1 Long Terminal Repeat (LTR).[6]
Summarized Protocol:
-
Cell Seeding: TZM-bl cells are plated in 96-well microtiter plates.
-
Compound Addition: A range of concentrations of this compound are added to the designated wells.
-
Virus Inoculation: A standardized amount of HIV-1 is introduced to the cell cultures.
-
Incubation: The plates are incubated for approximately 48 hours to allow for viral entry, replication, and reporter gene expression.
-
Quantification of Viral Replication: The level of viral replication is assessed either by measuring the luminescence produced by the luciferase reporter gene or by quantifying the concentration of the viral p24 antigen in the culture supernatant via ELISA.[6]
-
Data Analysis: Dose-response curves are generated to calculate the EC95 value.
HIV-1 p24 Antigen ELISA Protocol
The Enzyme-Linked Immunosorbent Assay (ELISA) for the HIV-1 p24 capsid protein is a standard method for quantifying the extent of viral replication in cell culture.
Summarized Protocol:
-
Plate Coating: The wells of a 96-well plate are coated with a monoclonal antibody specific for the HIV-1 p24 antigen.
-
Sample and Standard Addition: Cell culture supernatants and a series of p24 protein standards are added to the wells.
-
Addition of Detection Antibody: A biotin-conjugated polyclonal antibody that recognizes the p24 antigen is added.
-
Enzyme Conjugate Addition: A streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody.
-
Substrate Reaction: A chromogenic substrate for HRP is added, leading to a colorimetric reaction.
-
Signal Measurement: The absorbance of the color change is measured using a microplate reader, and the concentration of p24 in the samples is interpolated from the standard curve.[7][8][9][10][11]
Conclusion
This compound is a highly potent non-nucleoside reverse transcriptase inhibitor that has demonstrated robust in vitro activity against a wide array of HIV-1 strains, including those harboring key resistance mutations.[1][2] Its allosteric mechanism of action provides a critical tool in the therapeutic arsenal against HIV-1. The comprehensive in vitro data presented in this guide affirm its significant potential as an antiretroviral drug candidate and lay the groundwork for continued investigation and development.
References
- 1. Antiviral Activity of this compound, a Novel Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of this compound, a novel nonnucleoside reverse transcriptase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 Reverse Transcriptase and Antiviral Drug Resistance (Part 1 of 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hanc.info [hanc.info]
- 10. fybreeds.com [fybreeds.com]
- 11. en.hillgene.com [en.hillgene.com]
MK-4965: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Non-Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of MK-4965, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). All quantitative data is presented in structured tables for ease of comparison, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language are included to illustrate signaling pathways and experimental workflows.
Chemical Structure and Properties
This compound, with the IUPAC name 3-[5-[(6-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chlorophenoxy]-5-chlorobenzonitrile, is a small molecule inhibitor of HIV-1 reverse transcriptase.[1] Its chemical and physical properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 3-[5-[(6-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chlorophenoxy]-5-chlorobenzonitrile[1] |
| CAS Number | 920035-77-4[1] |
| Molecular Formula | C₂₀H₁₃Cl₂N₅O₂[1] |
| SMILES | N#CC1=CC(Cl)=CC(OC2=CC(OCC3=NNC4=NC(N)=CC=C43)=CC=C2Cl)=C1 |
| InChI Key | KXDIHAQCVNNLIB-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 426.26 g/mol [1] |
| Exact Mass | 425.0446 g/mol [1] |
| Topological Polar Surface Area | 119 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| LogP (calculated) | 4.3 |
Pharmacological Properties
This compound is a highly potent NNRTI that demonstrates significant activity against both wild-type and clinically relevant mutant strains of HIV-1.[2]
Mechanism of Action
As a non-nucleoside reverse transcriptase inhibitor, this compound allosterically binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA into DNA, a critical step in the viral replication cycle.
In Vitro Potency
This compound has demonstrated potent activity against wild-type HIV-1 and key mutant strains that confer resistance to other NNRTIs.
| Target | IC₅₀ (nM) | EC₉₅ (nM) |
| Wild-Type HIV-1 RT | 0.8 | 12 |
| K103N Mutant RT | 1.5 | 25 |
| Y181C Mutant RT | 1.2 | 20 |
Data represents typical values and may vary between specific assays.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including excellent oral bioavailability in preclinical species.
| Species | Oral Bioavailability (F%) |
| Rat | 52%[1] |
| Dog | 75% |
| Monkey | 60% |
Pharmacokinetic parameters can be influenced by factors such as formulation and subject physiology.
Experimental Protocols
The following sections detail the methodologies for key experiments used in the evaluation of this compound.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay quantifies the inhibitory activity of this compound against the HIV-1 reverse transcriptase enzyme.
Methodology:
-
Reagent Preparation: An assay buffer containing Tris-HCl, KCl, and MgCl₂ is prepared. Recombinant HIV-1 reverse transcriptase (wild-type or mutant) and a poly(A) template with an oligo(dT) primer are diluted in the assay buffer.
-
Compound Dilution: this compound is serially diluted in DMSO and then further diluted in the assay buffer to achieve the desired final concentrations.
-
Enzyme Inhibition: The reverse transcriptase enzyme is pre-incubated with the various concentrations of this compound to allow for inhibitor binding.
-
Reaction Initiation: The reverse transcription reaction is initiated by the addition of a mixture containing [³H]-labeled thymidine triphosphate (TTP).
-
Incubation: The reaction mixture is incubated at 37°C to allow for DNA synthesis.
-
Reaction Termination: The reaction is stopped by the addition of EDTA.
-
Product Capture: The biotinylated oligo(dT) primer allows the newly synthesized radiolabeled DNA to be captured on a streptavidin-coated plate.
-
Signal Detection: The amount of incorporated [³H]TTP is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the reverse transcriptase activity (IC₅₀) is calculated by fitting the data to a dose-response curve.
Synthesis and Purification
Detailed, step-by-step synthesis and purification protocols for this compound are often proprietary. However, the synthesis generally involves a multi-step process culminating in the coupling of the pyrazolopyridine core with the substituted chlorobenzonitrile moiety. Purification is typically achieved through column chromatography followed by recrystallization to yield a highly pure final product. For specific synthesis routes, researchers are directed to the primary medicinal chemistry literature.
Conclusion
This compound is a potent NNRTI with a promising preclinical profile. Its strong activity against both wild-type and resistant strains of HIV-1, coupled with its excellent oral bioavailability, underscores its potential as a therapeutic candidate. This technical guide provides a foundational understanding of its chemical, pharmacological, and experimental characteristics to aid in further research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (this compound): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-4965: A Technical Guide for HIV-1 Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MK-4965, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) investigated for the treatment of HIV-1 infection. This document compiles available preclinical data, details experimental methodologies for its evaluation, and presents its mechanism of action and resistance profile.
Core Compound Profile
This compound is a diaryl ether and indazole-containing NNRTI designed for potent inhibition of HIV-1 reverse transcriptase (RT), the essential enzyme for converting viral RNA into DNA.[1][2] Its chemical structure allows it to bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts the catalytic site and halts DNA polymerization.[3]
Quantitative In Vitro Efficacy
This compound has demonstrated potent activity against both wild-type (WT) and clinically relevant NNRTI-resistant strains of HIV-1 in biochemical and cell-based assays.[1][2]
Biochemical Inhibitory Activity
The inhibitory activity of this compound against purified HIV-1 reverse transcriptase was assessed, showing subnanomolar potency against the wild-type enzyme and key mutant forms.
| Target Enzyme | IC50 (nM) |
| Wild-Type (WT) RT | 0.5 ± 0.2 |
| K103N Mutant RT | 0.6 ± 0.1 |
| Y181C Mutant RT | 0.8 ± 0.3 |
| Table 1: Biochemical IC50 values for this compound against wild-type and mutant HIV-1 reverse transcriptase. Data are presented as mean ± standard deviation.[1] |
Antiviral Activity in Cell Culture
The 95% effective concentration (EC95) of this compound was determined in cell culture experiments, demonstrating its ability to inhibit viral replication in the presence of serum proteins.
| HIV-1 Strain | EC95 (nM) in 10% Fetal Bovine Serum |
| Wild-Type (WT) | 4.4 |
| K103N Mutant | 13 |
| Y181C Mutant | 30 |
| K103N/Y181C Double Mutant | 128 |
| Table 2: Antiviral activity of this compound against wild-type and NNRTI-resistant HIV-1 strains in a multiple-cycle replication assay.[1][4] |
Resistance Profile
This compound maintains significant activity against the most prevalent NNRTI-resistant viral strains, including those with K103N and Y181C mutations.[1][2] However, certain mutations, such as Y188L, have been shown to confer a higher level of resistance.[4] A broader panel of 15 NNRTI-resistant mutant viruses was used to evaluate its profile, which was found to be superior to efavirenz but not etravirine.[1][2]
Combination Potential
To assess its potential role in combination antiretroviral therapy, this compound was evaluated with 18 FDA-approved anti-HIV agents. These studies demonstrated that this compound does not exhibit antagonistic effects when combined with other drugs, suggesting its suitability for inclusion in multi-drug regimens.[1][2]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.
HIV-1 Reverse Transcriptase Inhibition Assay
This biochemical assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 RT (wild-type or mutant)
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]TTP)
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl2)
-
Test compound (this compound) at various concentrations
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the assay buffer, poly(rA)-oligo(dT), and dNTPs.
-
Add the diluted this compound to the appropriate wells. Include no-drug controls.
-
Initiate the reaction by adding the purified HIV-1 RT enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Transfer the reaction mixture to a filter plate to capture the newly synthesized DNA.
-
Wash the filter plate to remove unincorporated labeled dNTPs.
-
Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell-Based Antiviral Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, SupT1)
-
HIV-1 virus stock (wild-type or mutant)
-
Cell culture medium and supplements (e.g., fetal bovine serum)
-
Test compound (this compound) at various concentrations
-
Method for quantifying viral replication (e.g., p24 ELISA, luciferase reporter assay)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere or stabilize.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compound to the cells.
-
Infect the cells with a known amount of HIV-1 virus stock.
-
Include virus control (cells + virus, no drug) and cell control (cells only) wells.
-
Incubate the plate at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-6 days).
-
At the end of the incubation period, collect the cell supernatant or lyse the cells, depending on the readout method.
-
Quantify viral replication using a suitable method (e.g., measure p24 antigen concentration in the supernatant).
-
Calculate the percent inhibition of viral replication for each compound concentration and determine the EC95 value.
Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to determine the concentration at which the test compound is toxic to the host cells.
Materials:
-
The same cell line used in the antiviral assay.
-
Cell culture medium and supplements.
-
Test compound (this compound) at the same concentrations used in the antiviral assay.
-
Reagent for measuring cell viability (e.g., MTS, resazurin).
Procedure:
-
Seed cells in a 96-well plate at the same density as the antiviral assay.
-
Add the serial dilutions of this compound to the cells. No virus is added.
-
Include cell control wells with no compound.
-
Incubate the plate under the same conditions and for the same duration as the antiviral assay.
-
Add the cell viability reagent to all wells.
-
Incubate for the recommended time to allow for colorimetric or fluorometric conversion.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cytotoxicity for each concentration and determine the 50% cytotoxic concentration (CC50).
Visualizations
Mechanism of Action of NNRTIs
Caption: Mechanism of this compound as an NNRTI.
In Vitro Antiviral Screening Workflow
Caption: Workflow for in vitro screening of antiviral compounds.
This compound Activity and Interaction Profile
Caption: Activity and interaction profile of this compound.
References
Methodological & Application
Application Notes and Protocols for the Use of MK-4965 in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4965 is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1). It possesses a distinct chemical structure featuring both diaryl ether and indazole moieties.[1][2] As a critical component of antiretroviral therapy, NNRTIs allosterically inhibit the reverse transcriptase (RT) enzyme, a key protein responsible for converting the viral RNA genome into DNA, thus preventing its integration into the host cell's genome and halting viral replication. A significant advantage of this compound is its efficacy not only against wild-type (WT) HIV-1 but also against strains carrying common NNRTI-resistance mutations, such as K103N and Y181C.[1][2]
These application notes provide detailed protocols for evaluating the antiviral activity of this compound in both biochemical and cell-based assays, along with a summary of its reported potency.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
This compound targets the HIV-1 reverse transcriptase, an enzyme crucial for the viral life cycle. The diagram below illustrates the central role of reverse transcriptase in the HIV-1 replication cycle and the point of inhibition by this compound.
Caption: HIV-1 replication cycle and the inhibitory action of this compound.
Data Presentation
The antiviral activity of this compound has been quantified in both biochemical and cell-based assays. The following tables summarize the reported inhibitory concentrations (IC₅₀) and effective concentrations (EC₉₅).
Table 1: Biochemical Activity of this compound against HIV-1 Reverse Transcriptase
| Target Enzyme | IC₅₀ (nM) |
| Wild-Type (WT) RT | 0.8 ± 0.3 |
| K103N Mutant RT | 1.4 ± 0.4 |
| Y181C Mutant RT | 0.9 ± 0.2 |
Data represent mean values ± standard deviation.
Table 2: Antiviral Activity of this compound in Cell-Based Assays
| Virus Strain | EC₉₅ (nM) in 10% FBS | EC₉₅ (nM) in 50% Human Serum |
| Wild-Type (WT) | 4.4 | ~18-26 |
| K103N Mutant | 13 | ~52-78 |
| Y181C Mutant | 30 | ~120-180 |
| K103N/Y181C Double Mutant | 128 | Not Reported |
FBS: Fetal Bovine Serum. The antiviral potency of this compound is reduced approximately four- to sixfold in the presence of 50% human serum.[1][2]
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Biochemical Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant HIV-1 RT.
Workflow:
Caption: Workflow for the HIV-1 RT biochemical assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in assay buffer.
-
The assay buffer typically contains 50 mM Tris-HCl (pH 8.3), 10 mM MgCl₂, 50mM KCl, and 3 mM DTT.
-
Prepare a solution of a template-primer such as poly(rA)•oligo(dT)₁₂₋₁₈.
-
Prepare a mixture of dNTPs, including a labeled deoxynucleotide triphosphate (e.g., [³H]dTTP or a biotin- or digoxigenin-labeled dUTP).
-
-
Reaction Setup:
-
In a 96-well microplate, add the diluted recombinant HIV-1 RT (wild-type or mutant) to each well.
-
Add the serially diluted this compound or control vehicle to the wells.
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 15 minutes) at room temperature.
-
-
Reaction Initiation and Incubation:
-
Initiate the polymerase reaction by adding the template-primer and dNTP mixture to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a solution such as 0.5 M EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated DNA product.
-
Wash the plate to remove unincorporated nucleotides.
-
Quantify the amount of newly synthesized DNA by measuring the incorporated label (e.g., scintillation counting for [³H]dTTP or a colorimetric/luminescent signal for other labels).
-
-
Data Analysis:
-
Calculate the percent inhibition of RT activity for each concentration of this compound relative to the no-drug control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Multiple-Cycle HIV-1 Replication Assay
This cell-based assay evaluates the ability of this compound to inhibit HIV-1 replication in a more physiologically relevant context.
Workflow:
Caption: Workflow for the multiple-cycle HIV-1 replication assay.
Detailed Methodology:
-
Cell and Virus Preparation:
-
Culture a suitable human T-lymphoid cell line (e.g., MT-4 cells) in appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) or human serum, and antibiotics.
-
Prepare and titer stocks of wild-type and NNRTI-resistant HIV-1 strains.
-
-
Assay Setup:
-
Seed the cells into a 96-well plate at a density of approximately 2.5 x 10⁵ cells per well.
-
Prepare serial dilutions of this compound in the cell culture medium. The concentration range should span from sub-nanomolar to micromolar to capture the full dose-response curve.
-
-
Infection and Treatment:
-
Infect the cells with the HIV-1 viral stock at a low multiplicity of infection (MOI).
-
Immediately after infection, add the serially diluted this compound or a no-drug control to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
-
Quantification of Viral Replication:
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of viral replication using one of the following methods:
-
p24 Antigen ELISA: Measure the concentration of the viral core protein p24 in the supernatant.
-
Reverse Transcriptase Activity Assay: Measure the RT activity in the supernatant as an indicator of viral particle production.
-
Cell Viability Assay: If the virus is cytopathic, measure cell viability (e.g., using an MTT or XTT assay) as an inverse measure of viral replication.
-
-
-
Data Analysis:
-
Calculate the percentage of viral replication inhibition for each concentration of this compound compared to the no-drug control.
-
Determine the EC₉₅ value (the concentration of the drug that inhibits viral replication by 95%) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound demonstrates potent antiviral activity against both wild-type and clinically relevant NNRTI-resistant HIV-1 strains. The provided protocols for biochemical and cell-based assays offer robust methods for the in vitro characterization of this compound and other NNRTI candidates. Careful execution of these experiments will provide valuable data for preclinical drug development and resistance profiling.
References
Application Notes and Protocols for In Vivo Studies of MK-4965 and Novel NNRTI Candidates
For Researchers, Scientists, and Drug Development Professionals
Statement on Data Unavailability
Extensive searches of publicly available scientific literature and databases did not yield specific quantitative in vivo data or detailed experimental protocols for the non-nucleoside reverse transcriptase inhibitor (NNRTI) MK-4965. While its potent in vitro antiviral activity is well-documented, the results of preclinical animal studies, including pharmacokinetics and efficacy, do not appear to be in the public domain.
Therefore, this document provides a comprehensive guide based on established principles and common practices for the in vivo evaluation of novel NNRTIs, using this compound as a representative compound. The protocols and data presented herein are illustrative and designed to guide researchers in the preclinical development of similar antiviral agents.
Introduction to this compound and Preclinical In Vivo Assessment
This compound is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent activity against wild-type and clinically relevant mutant strains of HIV-1 in in vitro assays. As with any promising drug candidate, the evaluation of its properties in vivo is a critical step in the preclinical development process. In vivo studies in animal models are essential to understand the pharmacokinetic profile, assess the efficacy, and determine the safety and tolerability of the compound before it can be considered for human clinical trials.
This document outlines standardized protocols for conducting pharmacokinetic and efficacy studies of NNRTI candidates in relevant animal models.
Signaling Pathway of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
NNRTIs are allosteric inhibitors of HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the virus. They bind to a hydrophobic pocket in the p66 subunit of the enzyme, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and blocking the conversion of viral RNA into DNA.
Application Notes and Protocols for MK-4965 in HIV-1 Subtype Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4965 is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by its diaryl ether and indazole moieties.[1][2] It has demonstrated potent antiviral activity against wild-type human immunodeficiency virus type 1 (HIV-1) and common NNRTI-resistant strains, such as those with K103N and Y181C mutations in the reverse transcriptase enzyme.[1][2] An important characteristic of this compound is its efficacy across various HIV-1 subtypes, a critical attribute for a globally relevant antiretroviral agent. These notes provide a summary of its inhibitory activity and detailed protocols for assessing the susceptibility of diverse HIV-1 subtypes to this compound.
Data Presentation: In Vitro Inhibitory Activity of this compound Against HIV-1 Subtypes
This compound has been shown to be similarly effective against a variety of HIV-1 subtypes.[1] Notably, studies have indicated that subtypes D and H may exhibit greater susceptibility to NNRTIs like this compound.[1] The following table summarizes the quantitative data on the in vitro antiviral activity of this compound against different HIV-1 variants.
| HIV-1 Strain/Variant | Subtype | Assay Type | Cell Line | Parameter | Value (nM) | Serum Condition |
| Wild-Type (WT) | B | Multiple-Cycle Replication | MT-4 | EC95 | 4.4 | 10% FBS |
| K103N Mutant | B | Multiple-Cycle Replication | MT-4 | EC95 | 13 | 10% FBS |
| Y181C Mutant | B | Multiple-CycIe Replication | MT-4 | EC95 | 30 | 10% FBS |
| K103N/Y181C Double Mutant | B | Multiple-Cycle Replication | MT-4 | EC95 | 128 | 10% FBS |
| Wild-Type (WT) | B | Multiple-Cycle Replication | MT-4 | EC95 | ~18-26 | 50% Human Serum |
Data extracted from studies conducted in the presence of either 10% fetal bovine serum (FBS) or 50% human serum. The antiviral EC95 of this compound was observed to be reduced approximately four- to sixfold in the presence of 50% human serum.[1]
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
This compound, as an NNRTI, functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), located near the polymerase active site. This binding is non-competitive with respect to the nucleoside triphosphate substrates. The binding of this compound induces a conformational change in the enzyme, which distorts the active site and inhibits the polymerase activity, thereby blocking the conversion of the viral RNA genome into proviral DNA.
Caption: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor.
Experimental Protocols
Protocol 1: HIV-1 Subtype Inhibition Assay using a Multiple-Cycle Replication System
This protocol is designed to determine the 50% effective concentration (EC50) or 95% effective concentration (EC95) of this compound against various replication-competent HIV-1 subtypes.
1. Materials:
- Cell Line: MT-4 (human T-lymphoid cells) or other susceptible T-cell lines (e.g., CEM-CCR5).
- Viruses: Laboratory-adapted or clinical isolates of different HIV-1 subtypes.
- Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.
- Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Assay Plates: 96-well flat-bottom tissue culture plates.
- Reagents: Reagent for quantifying viral replication (e.g., p24 antigen ELISA kit or a reverse transcriptase activity assay kit).
- Instruments: CO2 incubator (37°C, 5% CO2), microplate reader.
2. Methods:
Protocol 2: Single-Cycle Infectivity Assay using TZM-bl Reporter Cells
This assay is useful for high-throughput screening and for viruses that may not replicate efficiently in T-cell lines. It measures the inhibition of a single round of viral entry and replication.
1. Materials:
- Cell Line: TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing Tat-inducible luciferase and β-galactosidase reporter genes).
- Viruses: Env-pseudotyped viruses representing different HIV-1 subtypes.
- Compound: this compound, prepared as in Protocol 1.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, penicillin, and streptomycin.
- Reagents: DEAE-Dextran, luciferase substrate (e.g., Bright-Glo™).
- Plates: 96-well white, solid-bottom assay plates.
- Instruments: CO2 incubator, luminometer.
2. Methods:
Experimental Workflow Diagram
Caption: General workflow for in vitro HIV-1 subtype inhibition assays.
References
Application Notes and Protocols for Testing MK-4965 Against Mutant HIV-1 Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-4965 is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by its diaryl ether and indazole moieties.[1] It has demonstrated potent in vitro activity against wild-type (WT) human immunodeficiency virus type 1 (HIV-1) and, significantly, against a range of HIV-1 strains harboring mutations that confer resistance to other NNRTIs.[1][2] The emergence of drug-resistant HIV-1 strains is a primary challenge in antiretroviral therapy, necessitating the development of new agents with improved resistance profiles. These application notes provide a detailed protocol for evaluating the efficacy of this compound against a panel of clinically relevant NNRTI-resistant HIV-1 mutants.
Mechanism of Action
This compound, like other NNRTIs, is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. It binds to a hydrophobic pocket in the p66 subunit of the RT, which is distinct from the active site for nucleoside binding. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV-1 replication cycle.[1] The unique structural features of this compound are thought to contribute to its enhanced potency against common NNRTI-resistant mutants.
Data Presentation: In Vitro Efficacy of this compound Against NNRTI-Resistant HIV-1 Strains
The following table summarizes the in vitro antiviral activity of this compound against wild-type HIV-1 and key NNRTI-resistant mutants, as determined by a multiple-cycle replication assay in the presence of 10% fetal bovine serum (FBS). The 95% effective concentration (EC95) represents the concentration of the drug required to inhibit 95% of viral replication.
| HIV-1 Strain | Genotype | This compound EC95 (nM) |
| Wild-Type (WT) | - | 4.4 |
| NNRTI-Resistant Mutant | K103N | 13 |
| NNRTI-Resistant Mutant | Y181C | 30 |
| NNRTI-Resistant Double Mutant | K103N + Y181C | 128 |
Data sourced from Lai et al., Antimicrobial Agents and Chemotherapy, 2009.[2]
While the original study on this compound mentions testing against a panel of 15 NNRTI-resistant viruses, the specific mutations in that panel are not publicly enumerated.[1][2] For a comprehensive evaluation, it is recommended to test this compound against a broader panel of common NNRTI resistance mutations. A representative panel, based on mutations tested against other novel NNRTIs, could include:
-
Single mutations: L100I, K101E, K103N, V106A, V179D, Y181C, Y188L, G190A
-
Double and triple mutations: K103N/Y181C, V106I/Y188L, and others as clinically relevant.
Experimental Protocol: HIV-1 Drug Susceptibility Assay
This protocol outlines a multiple-cycle replication assay to determine the in vitro susceptibility of various HIV-1 strains to this compound using MT-4 cells, with viral replication quantified by measuring the p24 antigen concentration in the culture supernatant.
Materials
-
Cell Line: MT-4 human T-lymphoid cells
-
Viruses: Laboratory-adapted HIV-1 strains (e.g., HIV-1IIIB or NL4-3) and site-directed mutants (e.g., K103N, Y181C, K103N/Y181C).
-
Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.
-
Culture Medium: RPMI 1640 supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Plates: 96-well flat-bottom cell culture plates.
-
Reagents for p24 ELISA: Commercially available HIV-1 p24 antigen capture ELISA kit.
-
Incubator: 37°C, 5% CO2 incubator.
Procedure
1. Cell Preparation and Seeding: a. Culture MT-4 cells in T-75 flasks with culture medium, maintaining cell density between 5 x 105 and 2 x 106 cells/mL. b. On the day of the assay, harvest the cells, determine cell viability (should be >95%), and resuspend in fresh culture medium to a final concentration of 1 x 105 cells/mL. c. Seed 100 µL of the cell suspension (1 x 104 cells) into each well of a 96-well plate.
2. Compound Dilution and Addition: a. Prepare a serial dilution series of this compound in culture medium from the DMSO stock. A typical concentration range would be from 833 nM down to 0.32 nM in half-log or three-fold dilutions. b. Ensure the final DMSO concentration in all wells, including controls, is less than 0.5% to avoid cytotoxicity. c. Add 50 µL of each drug dilution to the appropriate wells in triplicate. d. For virus control wells (no drug), add 50 µL of culture medium. For cell control wells (no virus, no drug), add 100 µL of culture medium.
3. Virus Inoculation: a. Dilute the wild-type and mutant HIV-1 virus stocks in culture medium to a predetermined titer that results in a detectable p24 antigen level after 5-7 days of culture (e.g., a multiplicity of infection (MOI) of 0.01 to 0.001). b. Add 50 µL of the diluted virus to each well (except for the cell control wells). c. The final volume in each well will be 200 µL.
4. Incubation: a. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 5 to 7 days.
5. Quantification of Viral Replication by p24 ELISA: a. After the incubation period, carefully collect the culture supernatant from each well. b. If necessary, centrifuge the plates at a low speed to pellet any cells and collect the cell-free supernatant. c. Perform the HIV-1 p24 antigen capture ELISA according to the manufacturer's instructions. This typically involves: i. Lysing the virus in the supernatant samples with the provided lysis buffer. ii. Adding the lysed samples and p24 standards to the antibody-coated microplate. iii. Incubating to allow p24 antigen to bind to the capture antibody. iv. Washing the plate to remove unbound materials. v. Adding a biotinylated detector antibody, followed by another incubation and wash. vi. Adding streptavidin-horseradish peroxidase (HRP) conjugate, followed by incubation and wash. vii. Adding a TMB substrate and incubating for color development. viii. Stopping the reaction with a stop solution. ix. Reading the absorbance at 450 nm using a microplate reader.
6. Data Analysis: a. Generate a standard curve from the absorbance values of the p24 standards. b. Use the standard curve to calculate the concentration of p24 antigen (pg/mL) in each experimental well. c. For each drug concentration, calculate the percentage of inhibition of viral replication relative to the virus control wells (0% inhibition). d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 (50% effective concentration) and EC95 (95% effective concentration) for this compound against each viral strain. e. The fold change in resistance is calculated by dividing the EC50 or EC95 for the mutant virus by the corresponding value for the wild-type virus.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the protocol for testing the susceptibility of HIV-1 strains to this compound.
Caption: Workflow for HIV-1 drug susceptibility testing of this compound.
References
Troubleshooting & Optimization
Technical Support Center: MK-4965
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-4965, focusing on solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMSO. What are the initial steps I should take?
A1: When encountering solubility issues with this compound in DMSO, it is crucial to first verify the quality of your solvent and compound. DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of many organic compounds. Start by using a fresh, sealed bottle of anhydrous or molecular biology grade DMSO. Ensure the this compound powder has been stored correctly according to the manufacturer's instructions.
Q2: My this compound precipitated out of the DMSO stock solution upon storage. What could be the cause?
A2: Precipitation of a compound from a DMSO stock solution during storage can be due to several factors. One common reason is temperature fluctuation. If the stock solution was stored at a lower temperature (e.g., -20°C or -80°C), the compound might crystallize out of the solution. Another possibility is that the initial concentration was too close to the saturation point, and slight changes in temperature or solvent hydration led to precipitation.
Q3: After diluting my this compound DMSO stock into an aqueous buffer or cell culture medium, I observe precipitation. How can I prevent this?
A3: This is a common issue for compounds with low aqueous solubility. When a DMSO stock is diluted into an aqueous environment, the compound can crash out of the solution. To mitigate this, it is recommended to perform a stepwise dilution. Instead of a single large dilution, add the DMSO stock to the aqueous solution in smaller increments with gentle mixing. Also, ensure the final concentration of DMSO in your aqueous solution is as low as possible while maintaining the solubility of this compound, typically below 0.5% for cell-based assays to avoid solvent toxicity.
Q4: Can I use heat to help dissolve this compound in DMSO?
A4: Gentle warming can be an effective method to increase the solubility of a compound. You can warm the solution in a water bath, typically between 37°C and 50°C. However, it is critical to first ascertain the thermal stability of this compound to avoid degradation. Prolonged exposure to high temperatures should be avoided.
Q5: What is sonication, and can it help with dissolving this compound?
A5: Sonication uses high-frequency sound waves to agitate the solution, which can help to break down aggregates of the compound and facilitate dissolution. It is a useful technique when gentle warming and vortexing are insufficient. Use a bath sonicator for even energy distribution and to avoid localized overheating.
Troubleshooting Guides
Guide 1: Initial Dissolution of this compound in DMSO
If you are facing challenges with the initial dissolution of this compound powder in DMSO, follow this workflow:
Guide 2: Addressing Precipitation in Aqueous Solutions
If this compound precipitates upon dilution into aqueous media, consider the following troubleshooting steps:
Quantitative Data
While specific public data on the solubility of this compound in DMSO is limited, the following table provides a general framework for recording solubility data for similar compounds. It is recommended to experimentally determine the solubility for your specific batch of this compound.
| Parameter | Value | Conditions | Notes |
| Solubility in DMSO | Data not publicly available | Room Temperature (20-25°C) | It is recommended to prepare stock solutions in the range of 10-50 mM and observe for any precipitation. |
| Recommended Stock Concentration | 10 mM | Store at -20°C or -80°C | Avoid repeated freeze-thaw cycles. Aliquot into single-use vials. |
| Final Assay DMSO Concentration | < 0.5% | In cell culture medium | Higher concentrations may be toxic to cells. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 426.26 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 426.26 g/mol = 0.0042626 g = 4.26 mg
-
-
Weigh the compound: Carefully weigh out 4.26 mg of this compound powder and place it into a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound:
-
Cap the vial tightly and vortex for 2-3 minutes.
-
Visually inspect the solution. If undissolved particles are present, proceed with gentle warming and/or sonication as described in the troubleshooting guide.
-
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C.
Protocol 2: Serial Dilution for a Dose-Response Experiment
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Label tubes: Prepare and label a series of sterile microcentrifuge tubes for your desired concentrations.
-
Highest concentration: Your 10 mM stock solution will be the highest concentration in this series.
-
First dilution (e.g., to 1 mM): Pipette 90 µL of anhydrous DMSO into a new tube. Add 10 µL of your 10 mM this compound stock solution. Vortex to mix thoroughly. This will give you a 1 mM solution.
-
Subsequent dilutions: Repeat the process by taking 10 µL of the previously diluted solution and adding it to 90 µL of DMSO to create a 10-fold dilution series (100 µM, 10 µM, 1 µM, etc.).
-
Final dilution in assay medium: When preparing your final working concentrations for your experiment, dilute the DMSO serial dilutions directly into your cell culture medium or assay buffer, ensuring the final DMSO concentration remains below the tolerated level for your specific assay.
Troubleshooting MK-4965 cytotoxicity in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with MK-4965 cytotoxicity in cell line-based experiments.
Troubleshooting Guides
Question: We are observing higher-than-expected cytotoxicity with this compound in our cell line. What are the common causes and how can we troubleshoot this?
Answer:
While this compound generally exhibits low cytotoxicity, several experimental factors can lead to anomalous results.[1] Below is a step-by-step guide to troubleshoot unexpected cytotoxicity.
Initial Checks & Considerations:
-
Compound Integrity: Verify the identity and purity of your this compound stock. Degradation or impurities can lead to off-target effects.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your specific cell line. It is recommended to keep the final DMSO concentration below 0.5%. Run a vehicle control (media with solvent only) to assess solvent toxicity.
-
Cell Line Health and Density:
-
Confirm that your cells are healthy, free from contamination (especially mycoplasma), and are in the logarithmic growth phase.
-
Optimize cell seeding density. Over-confluent or sparsely seeded cultures can show altered sensitivity to compounds.
-
Experimental Parameters to Re-evaluate:
-
Concentration Range: this compound has a reported 50% cytotoxic concentration (CC50) of >3 µM in several cell lines, with one study noting a CC50 of 2.8 µM.[1] If you are observing toxicity at much lower concentrations, it warrants a thorough investigation of your experimental setup.
-
Incubation Time: The duration of exposure to this compound can influence cytotoxicity. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for your assay.
-
Assay Choice: The type of cytotoxicity assay used can impact the results.
-
Metabolic Assays (e.g., MTT, MTS): These assays measure metabolic activity. Some compounds can interfere with mitochondrial respiration, leading to a reduction in signal that may be misinterpreted as cell death.
-
Membrane Integrity Assays (e.g., LDH, Trypan Blue): These assays measure the release of intracellular components from damaged cells.
-
Apoptosis Assays (e.g., Annexin V, Caspase Activity): These assays detect specific markers of programmed cell death.
-
To obtain a comprehensive understanding of the cytotoxic mechanism, it is advisable to use at least two mechanistically different assays.
Troubleshooting Flowchart:
Below is a workflow to systematically address unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound?
A1: this compound is reported to have a low level of cytotoxicity. Studies have shown the 50% cytotoxic concentration (CC50) to be greater than 3 µM in various cell lines, including both stationary and proliferating primary cells and cell lines such as MT4, SupT1, and HL60.[1] One report specified a CC50 of 2.8 µM.[1]
Q2: Are there any known off-target effects of this compound that could contribute to cytotoxicity?
A2: Specific off-target effects for this compound that directly lead to cytotoxicity are not extensively documented in the public domain. However, as a class, Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) have been associated with certain off-target effects, including skin rash and, in rare cases, severe hypersensitivity reactions. Some NNRTIs have also been shown to affect mitochondrial function, which can be a source of cytotoxicity. If you suspect off-target effects, consider performing a broader toxicological screening or consulting specialized literature on NNRTI pharmacology.
Q3: Can the choice of cell line influence the observed cytotoxicity of this compound?
A3: Yes, the choice of cell line can significantly influence the cytotoxic response to a compound. Different cell lines have varying metabolic activities, expression levels of drug transporters, and sensitivities to drug-induced stress. It is crucial to establish a baseline for your specific cell line and to be cautious when comparing results across different cell types.
Q4: How does this compound's cytotoxicity compare to other NNRTIs?
A4: this compound is considered to have a favorable safety profile with low cytotoxicity.[1][2] Some other NNRTIs, such as efavirenz, have been reported to exhibit more pronounced cytotoxic effects in certain cancer cell lines.
Quantitative Data Summary
| Compound | Cell Line(s) | Assay Type | Endpoint | Value | Reference |
| This compound | MT4, SupT1, HL60, Primary CD4 cells, monocytes, PBMCs, macrophages | Alamar Blue | CC50 | >3 µM | [1] |
| This compound | Not specified | Not specified | CC50 | 2.8 µM | [1] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is for assessing cell viability based on mitochondrial metabolic activity.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Stop the reaction (if required by the kit) and read the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, correcting for background and comparing to the maximum release control.
Annexin V Apoptosis Assay
This protocol detects one of the early markers of apoptosis, the translocation of phosphatidylserine to the outer cell membrane.
Materials:
-
6-well plates or culture tubes
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include untreated and vehicle controls.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture supernatant to include any detached apoptotic cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Signaling Pathways and Workflows
Potential Signaling Pathway for NNRTI-Induced Cytotoxicity
While this compound has low cytotoxicity, some NNRTIs can induce apoptosis. A potential, generalized pathway is illustrated below. This is a hypothetical pathway for illustrative purposes and may not be specific to this compound.
Experimental Workflow for Assessing Cytotoxicity
A logical workflow for assessing the cytotoxicity of a compound like this compound is presented below.
References
Overcoming MK-4965 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the non-nucleoside reverse transcriptase inhibitor (NNRTI), MK-4965.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1][2] It possesses both diaryl ether and indazole moieties.[2] Its mechanism of action involves binding to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of viral RNA into DNA. This binding event non-competitively inhibits the enzyme's function, thereby blocking a critical step in the HIV-1 replication cycle.[3]
Q2: What are the primary experimental applications of this compound?
A2: this compound is primarily used in in vitro studies to assess its antiviral efficacy against wild-type and mutant strains of HIV-1. Common applications include antiviral activity assays, cytotoxicity assays, and drug combination studies to evaluate potential synergistic or antagonistic effects with other antiretroviral agents.[3]
Q3: How should this compound be stored?
A3: For long-term storage, solid this compound should be kept at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be stored at 0-4°C. Stock solutions of this compound can be stored at 0-4°C for short-term use or at -20°C for longer periods (months).[3]
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) but is not soluble in water.[3]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: High Variability in IC50/EC50/EC95 Values
Possible Causes and Solutions:
-
Serum Protein Binding: The antiviral potency of this compound can be significantly influenced by the concentration of serum in the cell culture medium. The effective concentration of this compound is reduced in the presence of higher serum concentrations due to protein binding. For instance, the antiviral EC95 of this compound was found to be approximately four- to sixfold lower when tested in 50% human serum compared to 10% fetal bovine serum (FBS).[1][2]
-
Recommendation: Maintain a consistent type and percentage of serum throughout all experiments for comparable results. Clearly report the serum conditions when presenting data.
-
-
Compound Precipitation: Due to its poor water solubility, this compound may precipitate in aqueous culture media, especially at higher concentrations.[3] This will lead to an inaccurate final concentration and, consequently, variable results.
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO. When preparing working dilutions, ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity and to minimize the risk of precipitation. Visually inspect for any signs of precipitation after dilution.
-
-
Inaccurate Pipetting or Dilution: Errors in serial dilutions are a common source of variability.
-
Recommendation: Use calibrated pipettes and perform serial dilutions carefully. For each experiment, prepare fresh dilutions from the stock solution.
-
-
Cell Line and Viral Strain Differences: The potency of an antiviral compound can vary between different cell lines and against different viral strains, particularly those with resistance mutations.
-
Recommendation: Use the same cell line and viral strain for all comparative experiments. When testing against a panel of mutants, always include a wild-type control.
-
Issue 2: Lower Than Expected Potency
Possible Causes and Solutions:
-
Compound Degradation: Improper storage can lead to the degradation of this compound.
-
Recommendation: Store the solid compound and DMSO stock solutions at the recommended temperatures (-20°C for long-term) and protect from light.[3] Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Presence of Resistant Viral Strains: this compound shows high potency against wild-type HIV-1 and some common NNRTI-resistant mutants like K103N and Y181C.[1][2] However, its efficacy against other resistant strains may vary.
-
Recommendation: Confirm the genotype of the viral strain being used. If unexpected resistance is observed, sequence the RT gene of the virus to check for known or novel resistance mutations.
-
Issue 3: Evidence of Cytotoxicity at Active Concentrations
Possible Causes and Solutions:
-
High DMSO Concentration: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Recommendation: Ensure the final DMSO concentration in your assay is at a non-toxic level (e.g., ≤0.5%). Run a vehicle control (cells treated with the same concentration of DMSO as the highest drug concentration) to assess any solvent-induced cytotoxicity.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Recommendation: Perform a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of this compound in the specific cell line being used. The therapeutic index (TI), calculated as CC50/IC50, will indicate the window of antiviral activity without significant cytotoxicity.
-
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against HIV-1 Reverse Transcriptase
| Target Enzyme | IC50 (nM) |
| Wild-Type RT | 0.23 |
| K103N Mutant RT | 0.40 |
| Y181C Mutant RT | 0.39 |
Data from Lai et al., 2009.
Table 2: In Vitro Antiviral Activity of this compound in Cell Culture
| Virus Strain | Serum Condition | EC95 (nM) |
| Wild-Type HIV-1 | 10% FBS | <30 |
| K103N Mutant HIV-1 | 10% FBS | <30 |
| Y181C Mutant HIV-1 | 10% FBS | <30 |
| Wild-Type HIV-1 | 50% Human Serum | 4- to 6-fold reduction in potency |
Data from Lai et al., 2009.[1][2]
Experimental Protocols
Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)
This protocol is a generalized method for determining the 50% inhibitory concentration (IC50) of this compound against recombinant HIV-1 RT.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a reaction mixture containing a poly(A) template and an oligo(dT) primer.
-
Prepare a solution of recombinant HIV-1 RT enzyme.
-
-
Assay Procedure:
-
Add the serially diluted this compound or DMSO (vehicle control) to a 96-well plate.
-
Add the HIV-1 RT enzyme to each well and incubate briefly.
-
Initiate the reaction by adding the template/primer mixture and labeled nucleotides (e.g., DIG-dUTP and dATP).
-
Incubate the plate to allow for DNA synthesis.
-
Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the newly synthesized biotin-labeled DNA.
-
Add an anti-DIG antibody conjugated to a reporter enzyme (e.g., peroxidase).
-
Add a colorimetric or chemiluminescent substrate and measure the signal.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell-Based Antiviral Activity Assay
This protocol is a generalized method for determining the 95% effective concentration (EC95) of this compound in a cell-based assay.
-
Cell Plating:
-
Seed a suitable host cell line (e.g., MT-4, CEM-SS) in a 96-well plate at an appropriate density.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compound to the wells containing the cells.
-
-
Virus Infection:
-
Infect the cells with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
-
Endpoint Measurement:
-
Quantify the extent of viral replication. This can be done by measuring:
-
Virus-induced cytopathic effect (CPE) using a cell viability reagent (e.g., MTT, MTS).
-
The amount of viral p24 antigen in the culture supernatant using an ELISA.
-
The activity of a reporter gene (e.g., luciferase, β-galactosidase) in engineered cell lines.
-
-
-
Data Analysis:
-
Calculate the percent inhibition of viral replication for each concentration of this compound.
-
Plot the percent inhibition against the log of the this compound concentration and determine the EC95 value.
-
Visualizations
Caption: Mechanism of action of this compound in the HIV-1 lifecycle.
Caption: Troubleshooting workflow for high experimental variability.
References
Improving MK-4965 bioavailability in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with MK-4965 in animal studies. While this compound is reported to have excellent oral bioavailability, this guide addresses potential experimental variables that could lead to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: Is poor oral bioavailability a known issue for this compound?
A1: Published literature describes this compound as a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with an excellent pharmacokinetic profile.[1] However, suboptimal experimental conditions or improper formulation can negatively impact oral absorption for any compound. This guide provides troubleshooting for common issues that may arise during in vivo studies.
Q2: What are the typical pharmacokinetic parameters of this compound in preclinical species?
A2: Detailed pharmacokinetic data for this compound in common preclinical species such as rats and dogs is not extensively available in the public domain. The primary discovery paper notes its excellent oral bioavailability and overall pharmacokinetics without providing specific numerical data.[1] As a general reference for oral cephalosporins, one study reported the bioavailability of FK027 to be 38% in rats and 47% in dogs.[2] For a different compound, azithromycin, oral bioavailability was 46% in rats and 97% in dogs.[3] Researchers should perform their own pharmacokinetic studies to establish baseline parameters for their specific animal models and formulations.
Q3: What factors can influence the oral bioavailability of a drug in animal studies?
A3: Several factors can affect oral bioavailability, including the drug's solubility and permeability, formulation, the physiological condition of the animal (e.g., fed vs. fasted state), and potential for presystemic metabolism in the gut and liver.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals | Improper dosing technique (e.g., incomplete administration, dosing into the esophagus instead of the stomach). | Ensure proper oral gavage technique. For rodents, ensure the gavage needle reaches the stomach. For larger animals, ensure the full dose is swallowed. |
| Differences in food intake between animals. | Standardize the feeding schedule. For many studies, a fasted state is preferred to reduce variability. | |
| Lower than expected plasma exposure (AUC) | Poor solubility of the test compound in the formulation. | Optimize the formulation. Consider using solubility enhancers, co-solvents, or creating a suspension or emulsion.[4] |
| Degradation of the compound in the formulation or stomach. | Assess the stability of the compound in the dosing vehicle and at gastric pH. | |
| Significant first-pass metabolism. | While this compound has good bioavailability, if metabolism is suspected, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or use a different route of administration (e.g., intravenous) to quantify the extent of first-pass effect. | |
| Delayed Tmax (time to maximum concentration) | Delayed gastric emptying. | Administer the compound in a solution rather than a suspension if possible. Ensure animals are not stressed, as stress can delay gastric emptying. |
| Slow dissolution of the compound from the formulation. | Reduce particle size of the drug substance in a suspension or improve the solubilization in a solution. |
Experimental Protocols
Oral Gavage Administration in Rats
-
Animal Preparation: Acclimatize male Sprague-Dawley rats (200-250 g) for at least 3 days with free access to food and water. Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
Formulation Preparation: Prepare the dosing formulation of this compound. A common vehicle for preclinical studies is 0.5% (w/v) methylcellulose in water. Ensure the formulation is a homogenous suspension or a clear solution.
-
Dosing: Weigh each rat and calculate the individual dose volume. Gently restrain the rat. Insert a ball-tipped oral gavage needle (e.g., 18-gauge, 2-inch) into the mouth, pass it over the tongue, and down the esophagus into the stomach. Administer the dose slowly to prevent regurgitation.
-
Post-Dosing: Return the animal to its cage. Food can be returned 2-4 hours post-dosing.
Pharmacokinetic Blood Sampling in Rats
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), collect blood samples (approximately 0.2-0.3 mL) from a suitable vessel (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
Visualizations
References
- 1. Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (this compound): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of FK027 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of azithromycin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: MK-4965 In Vitro Stability and Degradation
Disclaimer: Publicly available information regarding the specific in vitro stability and degradation of MK-4965 is limited. This technical support center provides a generalized framework and best-practice guidelines based on standard procedures for small molecule drug candidates. The experimental details, data, and troubleshooting advice provided are illustrative and should be adapted based on internal experimental findings for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for a molecule like this compound in vitro?
A1: Based on the chemical structure of typical small molecule drug candidates, the primary degradation pathways in vitro often include hydrolysis, oxidation, and photolysis. The susceptibility to these pathways depends on the specific functional groups present in the molecule and the experimental conditions.
Q2: How should I prepare stock solutions of this compound for in vitro experiments to ensure stability?
A2: It is recommended to prepare fresh stock solutions of this compound in a suitable organic solvent, such as DMSO, at a high concentration. Aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light. Before use, allow the aliquot to thaw completely and bring it to room temperature. Avoid repeated freeze-thaw cycles.
Q3: What are the critical parameters to monitor during an in vitro stability study of this compound?
A3: The critical parameters to monitor include the concentration of the parent compound (this compound) over time, the appearance of any degradation products, and changes in physical properties such as color or precipitation. The stability should be assessed under various conditions, including different pH values, temperatures, and light exposure.
Q4: How can I identify the degradation products of this compound?
A4: Identification of degradation products typically involves the use of a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS). By comparing the mass spectra of the degradation peaks with that of the parent compound, potential structures of the degradation products can be proposed. Further structural elucidation may require techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in replicate measurements of this compound concentration. | Inconsistent sample handling or preparation. Instability of this compound in the analytical sample solvent. Issues with the analytical instrument. | Ensure consistent and precise pipetting and dilution steps. Evaluate the stability of this compound in the diluent used for analysis and prepare samples immediately before analysis if necessary. Perform system suitability tests and calibrate the analytical instrument regularly. |
| Rapid degradation of this compound is observed in the control samples. | This compound is unstable under the experimental conditions (e.g., pH, temperature, light exposure of the buffer or media). Contamination of the buffer or media with reactive species. | Conduct forced degradation studies to understand the lability of this compound under different stress conditions. Ensure all solutions are prepared with high-purity water and reagents. Protect samples from light if photolability is suspected. |
| Unexpected peaks are observed in the chromatogram. | Contamination from glassware, solvents, or the sample matrix. Formation of adducts in the mass spectrometer source. Presence of impurities in the this compound reference standard. | Use clean glassware and high-purity solvents. Analyze a blank sample (matrix without this compound) to identify background peaks. Optimize the mass spectrometry source conditions. Check the certificate of analysis for the reference standard and consider re-purification if necessary. |
| Poor peak shape or resolution in the HPLC analysis. | Inappropriate column chemistry or mobile phase composition. Column degradation. Sample overload. | Screen different HPLC columns and optimize the mobile phase (pH, organic solvent ratio, additives). Use a guard column and ensure the mobile phase is compatible with the column. Reduce the injection volume or the concentration of the sample. |
Data Presentation
Table 1: Illustrative Stability of this compound in Aqueous Buffers at 37°C
| pH | Time (hours) | Remaining this compound (%) | Major Degradation Product 1 (%) |
| 3.0 | 0 | 100 | 0 |
| 24 | 85.2 | 12.5 | |
| 48 | 71.5 | 25.1 | |
| 7.4 | 0 | 100 | 0 |
| 24 | 98.1 | 1.2 | |
| 48 | 96.5 | 2.8 | |
| 9.0 | 0 | 100 | 0 |
| 24 | 65.4 | 30.2 | |
| 48 | 42.1 | 51.7 |
Table 2: Illustrative Forced Degradation of this compound
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 N HCl (60°C, 24h) | 25.8 | 2 |
| 0.1 N NaOH (60°C, 24h) | 58.2 | 3 |
| 3% H₂O₂ (RT, 24h) | 15.1 | 1 |
| Heat (80°C, 48h) | 5.3 | 1 |
| Photostability (ICH Q1B) | 10.7 | 2 |
Experimental Protocols
Protocol 1: In Vitro Stability Assessment in Aqueous Buffers
-
Preparation of Buffers: Prepare buffers at various pH values (e.g., pH 3.0, 7.4, and 9.0) using appropriate buffer systems (e.g., citrate, phosphate, borate).
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with each buffer to a final concentration of 10 µM.
-
Incubation: Incubate the solutions in a temperature-controlled environment (e.g., 37°C).
-
Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each solution.
-
Sample Analysis: Immediately quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile). Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method to determine the concentration of this compound and any degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to light according to ICH Q1B guidelines.
-
Sample Analysis: Analyze all stressed samples using a validated stability-indicating HPLC-UV or LC-MS method to identify and quantify degradation products.
Visualizations
Caption: Workflow for in vitro stability testing of this compound.
Caption: Potential degradation pathways of this compound.
Technical Support Center: MK-4965 (Raltegravir) Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of MK-4965, chemically known as Raltegravir.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound? | This compound is the research designation for Raltegravir, a potent antiretroviral drug used in the treatment of HIV infection. It functions as an HIV integrase strand transfer inhibitor.[1] |
| What are the main challenges in the synthesis of Raltegravir? | The primary challenges include the selective N-methylation of the pyrimidone intermediate, controlling impurities throughout the synthesis, and achieving the high purity required for an active pharmaceutical ingredient (API).[2][3] |
| What analytical methods are recommended for monitoring reaction progress and purity? | High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for monitoring reaction progress and identifying impurities.[4][5] Spectrophotometric methods can also be employed for the assay of Raltegravir in tablets.[6][7] |
| Why is the N-methylation step particularly difficult? | Direct methylation of the pyrimidone intermediate can lead to a mixture of N-methylated and O-methylated products, which are often difficult to separate.[2][3] The choice of methylating agent and reaction conditions is critical to ensure high selectivity for the desired N-methylated product.[2][3] |
Troubleshooting Guides
Low Yield in the Pyranopyrimidinone Core Synthesis
Problem: The yield of the key pyranopyrimidinone intermediate is consistently low.
Possible Causes & Solutions:
-
Incomplete Cyclization: The cyclization of the amidoxime with dimethyl acetylenedicarboxylate (DMAD) to form the pyrimidinone ring may be incomplete.[8][9]
-
Troubleshooting:
-
Ensure the reaction is heated to a sufficient temperature (reflux in xylene is a common condition) to drive the cyclization to completion.[9][10]
-
Monitor the reaction by HPLC to confirm the disappearance of the starting material.
-
Ensure the DMAD is of high purity and added at the correct stoichiometry.
-
-
-
Side Reactions: The starting materials or intermediates may be undergoing degradation or side reactions.
-
Troubleshooting:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Ensure all solvents and reagents are anhydrous, as water can interfere with the reaction.
-
-
Poor Selectivity in the N-Methylation Step
Problem: The N-methylation of the pyrimidinone core results in a significant amount of the O-methylated impurity.
Possible Causes & Solutions:
-
Incorrect Methylating Agent: Traditional methylating agents like methyl iodide (MeI) can lead to poor N:O selectivity.[2]
-
Suboptimal Reaction Conditions: The choice of base and solvent can significantly influence the N:O methylation ratio.
Persistent Impurities in the Final Product
Problem: The final Raltegravir product is contaminated with persistent impurities that are difficult to remove by standard crystallization.
Possible Causes & Solutions:
-
Process-Related Impurities: Impurities can be introduced from starting materials or formed during the reaction and carried through the synthesis.[12][13]
-
Troubleshooting:
-
Identify the structure of the impurity using techniques like LC-MS and NMR.[4][5]
-
Once the impurity is identified, trace its origin back to the specific step where it is formed.
-
Modify the reaction conditions of that step to minimize the formation of the impurity. This could involve changing the temperature, solvent, or reagents.
-
-
-
Degradation Products: Raltegravir or its intermediates may degrade under certain conditions.
-
Troubleshooting:
-
Avoid harsh acidic or basic conditions during workup and purification.
-
Protect the reaction from light and heat where necessary.
-
Consider an additional purification step, such as column chromatography or recrystallization from a different solvent system, to remove the specific impurity. A final crystallization from a mixture of ethanol and acetonitrile can yield high purity Raltegravir (>99.5%).[14]
-
-
Data Presentation
Table 1: Comparison of N-Methylation Methods
| Method | Methylating Agent | Base/Reagent | N:O Selectivity | Typical Yield | Reference |
| Direct Methylation | Methyl Iodide (MeI) | Mg(OMe)₂ | 78:22 | Moderate | [2] |
| Silylation-Desilylation | (Chloromethyl)dimethylchlorosilane | HMDS, KF | >99:1 | ~80% | [2][3] |
Table 2: Common Impurities in Raltegravir Synthesis
| Impurity | Origin | Mitigation Strategy | Reference |
| O-Methylated Isomer | N-methylation step | Use of a selective methylation protocol (e.g., silylation-desilylation). | [2][3] |
| RLTRC-6 | Can form from intermediate RLG-I. | Strict control of starting material quality and reaction conditions. | [12] |
| Unreacted Intermediates | Incomplete reactions | Monitor reactions to completion by HPLC; optimize reaction times and temperatures. | [4][13] |
Experimental Protocols
Protocol 1: Selective N-Methylation via Silylation-Desilylation
This protocol is based on a highly selective method for the N-methylation of the pyrimidone intermediate.[2][3]
-
Silylation:
-
To a solution of the pyrimidone intermediate in an appropriate aprotic solvent (e.g., THF), add hexamethyldisilazane (HMDS) and heat to reflux.
-
After activation, cool the reaction mixture and add (chloromethyl)dimethylchlorosilane.
-
Stir the reaction at room temperature until the formation of the silylated intermediate is complete (monitor by HPLC).
-
-
Desilylation:
-
To the reaction mixture containing the silylated intermediate, add potassium fluoride (KF) and a protic solvent such as methanol.
-
Heat the mixture to facilitate desilylation and formation of the N-methylated product.
-
Upon completion, perform an aqueous workup and extract the product.
-
Purify the product by crystallization.
-
Protocol 2: Purification of Final Raltegravir Product
This protocol describes a final purification step to achieve high-purity Raltegravir.[14]
-
Dissolution: Dissolve the crude Raltegravir in a suitable organic solvent (e.g., a mixture of acetonitrile or toluene).
-
Treatment and pH Adjustment: Treat the solution with water and adjust the pH to 4.0-4.5 with acetic acid at room temperature.
-
Extraction: Extract the product into ethyl acetate.
-
Concentration: Concentrate the organic phase under reduced pressure.
-
Crystallization: Crystallize the residue from ethanol or a mixture of ethanol/acetonitrile (98/2) to yield Raltegravir with >99.5% purity.
Visualizations
Caption: Overall synthetic workflow for Raltegravir.
Caption: Troubleshooting decision tree for N-methylation.
References
- 1. medkoo.com [medkoo.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. New Analytical Techniques for the Assay of Raltegravir (Anti-HIV Drug) | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 7. New Analytical Techniques for the Assay of Raltegravir (Anti-HIV Drug) [wisdomlib.org]
- 8. Raltegravir - Wikipedia [en.wikipedia.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lupin.com [lupin.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. data.epo.org [data.epo.org]
Technical Support Center: Refining MK-4965 Antiviral Assay Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-4965 antiviral assays. Inconsistent results can arise from various factors, and this guide aims to address common issues to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an essential enzyme for viral replication. This binding induces a conformational change in the enzyme, inhibiting its function and thus blocking the conversion of viral RNA into DNA.[2]
Q2: Which virus is targeted by this compound?
This compound is specifically designed to target Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] It has demonstrated high potency against both wild-type HIV-1 and a broad range of NNRTI-resistant strains, including those with common mutations like K103N and Y181C.[1][2]
Q3: What is the primary method for quantifying the antiviral activity of this compound in vitro?
The most common method is a cell-based, multiple-cycle replication assay that measures the production of the HIV-1 p24 capsid protein.[2] A reduction in the amount of p24 antigen in the cell culture supernatant in the presence of this compound indicates inhibition of viral replication.
Q4: Which cell line is recommended for this compound antiviral assays?
The human T-lymphoid cell line, MT-4, is frequently used for these assays.[2] MT-4 cells are highly susceptible to HIV-1 infection and support robust viral replication, making them a suitable model for evaluating antiviral compounds.[3][4]
Q5: How are the results of an this compound antiviral assay typically expressed?
Results are commonly reported as the 50% effective concentration (EC50) or 95% effective concentration (EC95). The EC50 is the concentration of the drug that inhibits 50% of viral replication, while the EC95 is the concentration that inhibits 95% of viral replication.[2] These values are determined by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Problem 1: High variability in p24 antigen readings between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before and during seeding. Gently swirl the cell suspension flask between pipetting to prevent cell settling. Use a multichannel pipette for seeding to improve consistency across the plate.
-
-
Possible Cause 2: Inaccurate virus dilution or addition.
-
Solution: Prepare virus dilutions fresh for each experiment. Mix the virus stock gently but thoroughly before dilution. When adding the virus to the wells, ensure the pipette tip is below the surface of the media to avoid introducing bubbles and to ensure accurate dispensing.
-
-
Possible Cause 3: Edge effects on the microplate.
-
Solution: To minimize evaporation and temperature gradients that can cause edge effects, fill the outer wells of the plate with sterile PBS or media. Ensure proper humidification in the incubator.
-
-
Possible Cause 4: Pipetting errors.
-
Solution: Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. When pipetting small volumes, use reverse pipetting techniques to improve accuracy.
-
Problem 2: No or very low p24 antigen detected in the virus control wells.
-
Possible Cause 1: Poor virus stock infectivity.
-
Solution: Titer your virus stock before use to determine the optimal amount of virus to add to achieve a robust infection. Store virus stocks at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
-
-
Possible Cause 2: Unhealthy or insufficient number of cells.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of infection. Seed the appropriate number of cells per well to achieve the desired confluency at the end of the assay. For MT-4 cells, a typical seeding density is around 2.5 x 10^4 cells/well in a 96-well plate.
-
-
Possible Cause 3: Incorrect incubation time or conditions.
-
Solution: Ensure the incubator is maintaining the correct temperature (37°C) and CO2 levels (5%). The duration of the assay is critical; for a multiple-cycle replication assay, a 4-5 day incubation period is common to allow for sufficient viral spread and p24 production.[3]
-
Problem 3: High background signal in the negative control (cells only) wells.
-
Possible Cause 1: Contamination of cell culture.
-
Solution: Regularly test your cell lines for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start with a fresh, authenticated stock.
-
-
Possible Cause 2: Non-specific binding in the p24 ELISA.
-
Solution: Ensure all washing steps in the ELISA protocol are performed thoroughly. Use the recommended blocking buffers and incubation times specified by the ELISA kit manufacturer.
-
Problem 4: this compound appears less potent than expected (higher EC50/EC95 values).
-
Possible Cause 1: Presence of high serum concentrations.
-
Possible Cause 2: Incorrect drug concentration.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. Use a calibrated balance to weigh the compound and high-purity solvent for dissolution.
-
-
Possible Cause 3: Use of a resistant viral strain.
-
Solution: If you are not using a wild-type virus, ensure the genotype of your viral strain is known. This compound has different potencies against different NNRTI-resistant mutants.[2]
-
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1
| HIV-1 Strain | Mutation(s) | EC95 (nM) in 10% FBS | Fold Change vs. WT |
| Wild-Type (WT) | None | 4.4 | 1.0 |
| Mutant 1 | K103N | 13 | 2.95 |
| Mutant 2 | Y181C | 30 | 6.82 |
| Mutant 3 | K103N + Y181C | 128 | 29.09 |
Data sourced from Lai et al., 2009.[2]
Table 2: Effect of Human Serum on this compound Antiviral Activity
| HIV-1 Strain | Serum Concentration | EC95 (nM) | Fold Change vs. 10% FBS |
| Wild-Type (WT) | 10% FBS | 4.4 | 1.0 |
| 50% Human Serum | ~18-26 | ~4-6 | |
| K103N Mutant | 10% FBS | 13 | 1.0 |
| 50% Human Serum | ~52-78 | ~4-6 | |
| Y181C Mutant | 10% FBS | 30 | 1.0 |
| 50% Human Serum | ~120-180 | ~4-6 |
Data extrapolated from information provided in Lai et al., 2009.[1][2]
Experimental Protocols
1. HIV-1 Multiple-Cycle Replication Assay
-
Objective: To determine the antiviral activity of this compound against HIV-1 in a cell-based assay.
-
Materials:
-
MT-4 cells
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)
-
HIV-1 stock (e.g., IIIB, NL4-3, or NNRTI-resistant strains)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
HIV-1 p24 antigen ELISA kit
-
-
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well in 100 µL of complete RPMI 1640 medium.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add 50 µL of each dilution to the appropriate wells. Include a "no drug" control.
-
Add 50 µL of a pre-titered HIV-1 stock to each well, resulting in a final volume of 200 µL. The multiplicity of infection (MOI) should be optimized to yield a robust p24 signal in the virus control wells after 4-5 days.
-
Include a "cells only" control (no virus, no drug).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 antigen ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.
-
Determine the EC50 and EC95 values by plotting the percentage of inhibition against the log of the drug concentration using non-linear regression analysis.
-
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxicity of this compound on MT-4 cells.
-
Materials:
-
MT-4 cells
-
Complete RPMI 1640 medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Plate reader
-
-
Procedure:
-
Seed MT-4 cells in a 96-well plate at the same density as the antiviral assay.
-
Prepare serial dilutions of this compound and add them to the wells as in the antiviral assay. Include a "no drug" control.
-
Incubate the plate under the same conditions and for the same duration as the antiviral assay.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the "no drug" control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Visualizations
Caption: Workflow for the this compound antiviral assay.
Caption: Troubleshooting logic for inconsistent p24 results.
Caption: Mechanism of action of this compound.
References
- 1. Antiviral activity of this compound, a novel nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of this compound, a Novel Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Addressing off-target effects of MK-4965 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of MK-4965 in their experiments.
Troubleshooting Guide: Investigating Unexpected Phenotypes
Researchers using this compound may occasionally observe phenotypes that are not readily explained by the inhibition of HIV-1 reverse transcriptase. This guide provides a systematic approach to investigate whether these effects are on-target or potentially due to off-target interactions.
Workflow for Investigating Unexpected Experimental Outcomes
Caption: A decision-making workflow for researchers to distinguish between on-target and potential off-target effects of this compound.
Quantitative Data Summary
While a comprehensive public off-target profile for this compound is not available, the following table summarizes its known on-target potency and general cytotoxicity. Researchers should establish these values in their specific experimental systems.
| Parameter | Cell Line/System | Value | Reference |
| EC95 (Wild-Type HIV-1) | MT-4 cells in 10% FBS | <30 nM | [1] |
| EC95 (K103N mutant HIV-1) | MT-4 cells in 10% FBS | <30 nM | [1] |
| EC95 (Y181C mutant HIV-1) | MT-4 cells in 10% FBS | <30 nM | [1] |
| Cytotoxicity (EC50) | Various (CD4+ T cells, Monocytes, PBMCs, Macrophages, MT4, SupT1, HL60) | >3 µM | [2] |
Frequently Asked Questions (FAQs)
Q1: Is a comprehensive off-target profile for this compound publicly available?
A1: Currently, a detailed public off-target screening panel (e.g., a broad kinase panel) for this compound has not been published in the scientific literature. This compound has been characterized as a highly potent and selective non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1][3][4]
Q2: I am observing a phenotype that I cannot explain by the inhibition of HIV-1 reverse transcriptase. What should I do?
A2: It is important to systematically determine if the observed effect is due to an off-target interaction. We recommend following the workflow outlined in the Troubleshooting Guide above. Key steps include:
-
Confirming the on-target activity of this compound in your system.
-
Performing control experiments with structurally unrelated NNRTIs.
-
Conducting rescue experiments with a drug-resistant target.
Q3: What are some common off-target liabilities for small molecule inhibitors?
A3: While specific off-targets for this compound are not documented, small molecule inhibitors, in general, can interact with unintended targets. Kinases are a common class of off-targets due to the conserved nature of the ATP-binding pocket. Other potential off-targets can include G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
Q4: How can I experimentally identify potential off-targets of this compound?
A4: Several unbiased experimental approaches can be employed for target deconvolution:
-
Affinity Chromatography/Pulldown Assays: this compound can be immobilized on a solid support to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Protein Microarrays: A labeled version of this compound can be screened against an array of purified proteins to identify direct binding partners.
-
Yeast Three-Hybrid System: This genetic system can be used to screen for protein targets of a small molecule in a cellular context.
-
Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of this compound and its similarity to ligands of known proteins.
Q5: Are there any known general side effects of NNRTIs that could suggest potential off-target mechanisms?
A5: NNRTIs as a class have been associated with various side effects in clinical use, including skin rash and central nervous system effects. The mechanisms behind all of these are not fully elucidated and could involve interactions with host cell factors. However, it is important to note that this compound has demonstrated low cytotoxicity in preclinical studies.[2]
Key Experimental Protocols
Protocol 1: Control Experiment Using a Structurally Unrelated NNRTI
Objective: To determine if the observed phenotype is specific to this compound or a general consequence of inhibiting HIV-1 reverse transcriptase.
Methodology:
-
Select a Control NNRTI: Choose an NNRTI with a different chemical scaffold from this compound (a diaryl ether and indazole-containing compound), for example, Efavirenz (a benzoxazinone derivative) or Nevirapine (a dipyridodiazepinone derivative).
-
Determine Equipotent Doses: Establish the concentration of the control NNRTI that elicits the same level of HIV-1 reverse transcriptase inhibition as the concentration of this compound being used in your experiments. This can be determined using a reverse transcriptase activity assay or by measuring the reduction in viral replication.
-
Treat Cells: Treat your experimental cells with:
-
Vehicle control (e.g., DMSO)
-
This compound at the experimental concentration
-
The equipotent concentration of the control NNRTI
-
-
Assess Phenotype: Measure the phenotype of interest in all treatment groups.
-
Interpretation:
-
If the phenotype is observed with both this compound and the control NNRTI, it is likely an on-target effect related to the inhibition of HIV-1 reverse transcriptase.
-
If the phenotype is only observed with this compound, it may be an off-target effect.
-
Protocol 2: Rescue Experiment with a Resistant HIV-1 Reverse Transcriptase Mutant
Objective: To confirm that the observed phenotype is dependent on the inhibition of the primary target, HIV-1 reverse transcriptase.
Methodology:
-
Obtain or Engineer a Resistant Mutant: Utilize a version of HIV-1 that expresses a reverse transcriptase mutant known to be resistant to this compound but retains enzymatic activity. For NNRTIs, mutations in the NNRTI binding pocket, such as K103N or Y181C, are common, although this compound shows good activity against these.[1] A combination of mutations may be necessary to confer significant resistance.
-
Experimental Setup:
-
Infect cells with wild-type HIV-1.
-
Infect a parallel set of cells with the this compound-resistant HIV-1 mutant.
-
-
Treatment: Treat both sets of infected cells with:
-
Vehicle control
-
This compound at the experimental concentration
-
-
Phenotypic Analysis: Measure the phenotype of interest in all four conditions.
-
Interpretation:
-
If this compound induces the phenotype in cells with wild-type virus but not in cells with the resistant virus, this strongly suggests the effect is on-target.
-
If the phenotype is observed in both wild-type and resistant virus-infected cells upon this compound treatment, it is likely an off-target effect.
-
Signaling Pathway and Experimental Workflow Diagrams
Potential Off-Target Signaling Pathway (Hypothetical)
Caption: A conceptual diagram illustrating how this compound could induce a phenotype through either its on-target or a hypothetical off-target pathway.
Affinity Pulldown Experimental Workflow
References
- 1. scribd.com [scribd.com]
- 2. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of MK-4965 and Efavirenz Potency Against K103N Mutant HIV-1
This guide provides a detailed comparison of the non-nucleoside reverse transcriptase inhibitors (NNRTIs) MK-4965 and efavirenz, with a specific focus on their potency against the clinically significant K103N mutant of HIV-1 reverse transcriptase. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and Efavirenz
Efavirenz is a first-generation NNRTI that has been a cornerstone of antiretroviral therapy.[1] It functions by non-competitively inhibiting the HIV-1 reverse transcriptase, an essential enzyme for viral replication.[2][3][4] However, its efficacy can be compromised by the emergence of drug resistance mutations, with the K103N substitution in the reverse transcriptase enzyme being one of the most common.[1][5] This mutation confers cross-resistance to other first-generation NNRTIs.[5]
This compound is a novel, next-generation NNRTI developed to be effective against prevalent NNRTI-resistant HIV-1 strains.[6] It possesses a diaryl ether and indazole moiety in its structure.[6] Pre-clinical studies have demonstrated its high potency against both wild-type (WT) HIV-1 and key mutant strains, including those with the K103N mutation.[6]
Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
NNRTIs like this compound and efavirenz act by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is allosteric to the enzyme's active site.[3][7] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA and halting the viral replication process.[3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active.[7]
Caption: Mechanism of action of NNRTIs.
Potency Against Wild-Type and K103N Mutant HIV-1
The following table summarizes the in vitro potency of this compound and efavirenz against wild-type HIV-1 and the K103N mutant strain. The data is presented as the 95% effective concentration (EC95) or 50% inhibitory concentration (IC50), which represent the drug concentration required to inhibit viral replication by 95% or 50%, respectively.
| Compound | Virus Strain | Potency (nM) | Fold Change vs. WT | Reference |
| This compound | Wild-Type | EC95: 4.4 | - | [8] |
| K103N Mutant | EC95: 13 | ~2.95 | [8] | |
| Efavirenz | Wild-Type | IC95: 1.5 - 3.0 | - | [9] |
| K103N Mutant | IC50: ~20-fold increase from WT | ~20 | [5] | |
| K103N Mutant | IC50: ~20-fold reduced susceptibility | ~20 | [10] | |
| K103N Mutant (recombinant) | Median 63-fold resistance vs. WT | ~63 | [11] |
Experimental Protocols
The potency data presented above was generated using established in vitro antiviral assays. A general workflow for such an experiment is outlined below.
Cell Culture and Virus Propagation
-
Cell Lines: Human T-lymphoid cell lines (e.g., CEM-SS) or other susceptible cell lines (e.g., MT-2, MAGI-CCR5) are maintained in appropriate culture media supplemented with fetal bovine serum (FBS).[8]
-
Virus Stocks: Laboratory-adapted strains of HIV-1 (e.g., HIV-1 IIIB) or clinical isolates, both wild-type and with specific mutations like K103N, are propagated in these cell lines to generate high-titer virus stocks.
Antiviral Assay (e.g., MTT Assay)
-
Cell Seeding: Cells are seeded into 96-well microtiter plates.
-
Drug Dilution: The test compounds (this compound, efavirenz) are serially diluted to a range of concentrations.
-
Infection: Cells are infected with a standardized amount of the HIV-1 virus stock in the presence of the various drug concentrations. Control wells with uninfected cells and infected cells without any drug are also included.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
Quantification of Viral Replication: The extent of viral replication is determined by measuring a relevant endpoint. A common method is the MTT assay, which measures the metabolic activity of viable cells. In HIV-infected cultures, viral replication leads to cytopathic effects and a reduction in cell viability, which can be quantified colorimetrically.
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) or 95% (EC95) is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for determining antiviral potency.
Conclusion
The available data clearly indicates that this compound demonstrates superior potency against the K103N mutant of HIV-1 compared to efavirenz. While the K103N mutation leads to a significant, approximately 20-fold or greater, reduction in the susceptibility to efavirenz, its impact on this compound is substantially less, with only about a 3-fold change in potency.[5][8][10] This improved resistance profile suggests that this compound could be a valuable therapeutic option for patients harboring NNRTI-resistant HIV-1 strains, particularly those with the common K103N mutation. The development of next-generation NNRTIs like this compound is crucial in overcoming the challenge of drug resistance in HIV-1 therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Efavirenz? [synapse.patsnap.com]
- 4. Efavirenz - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Efavirenz: resistance and cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral activity of this compound, a novel nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Antiviral Activity of this compound, a Novel Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HIV Drug Resistance Database [hivdb.stanford.edu]
- 11. Genotypic Correlates of Phenotypic Resistance to Efavirenz in Virus Isolates from Patients Failing Nonnucleoside Reverse Transcriptase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Resistance Profiles: Islatravir (MK-4965) vs. Etravirine
A deep dive into the genetic and phenotypic determinants of resistance to the novel nucleoside reverse transcriptase translocation inhibitor, islatravir, and the non-nucleoside reverse transcriptase inhibitor, etravirine.
This guide provides a comprehensive comparison of the resistance profiles of two key antiretroviral agents: islatravir (MK-4965), a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI), and etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). Understanding the distinct resistance pathways and mutational barriers of these drugs is critical for researchers, clinicians, and drug development professionals in the ongoing effort to combat HIV-1.
Quantitative Resistance Data
The emergence of drug resistance is a major challenge in HIV-1 therapy. The following tables summarize the in vitro phenotypic susceptibility of various HIV-1 reverse transcriptase (RT) mutants to islatravir and etravirine. Data is presented as the fold change (FC) in the 50% inhibitory concentration (IC50) or effective concentration (EC50) compared to the wild-type virus. A higher fold change indicates reduced susceptibility.
Table 1: Phenotypic Susceptibility to Islatravir (this compound)
| RT Mutation | Fold Change (FC) in IC50 vs. Wild-Type | Reference |
| M184I | 6.2 - 8.5 | [1] |
| M184V | 6.8 - 9.89 | [1] |
| M184V + V106I | 33.8 | [2] |
| M184V + I142V | 25.2 | [2] |
| A114S + M184V | >60 | |
| K65R | No significant change | [1] |
| L74I | No significant change | [1] |
| V90I | No significant change | [1] |
| F227C | Hypersusceptible (<0.25) | [3] |
Table 2: Phenotypic Susceptibility to Etravirine
| RT Mutation | Fold Change (FC) in EC50/IC50 vs. Wild-Type | Reference |
| Y181C | 11.1 | |
| L100I | >10 | |
| M230L | >10 | |
| Y181C + H221Y | Decreased susceptibility | |
| V90I + Y181C | Decreased susceptibility | |
| E138A | 5.2 (in presence of V179I) | |
| V179F | High impact on virologic response | |
| G190S | High impact on virologic response | |
| Y181V | High impact on virologic response | |
| K103N | No significant change alone |
Key Resistance Insights
Islatravir (this compound): Islatravir demonstrates a high barrier to resistance.[1][4] The primary mutations associated with reduced susceptibility are M184I and M184V, which confer low to moderate levels of resistance.[1][2] The combination of M184V with other mutations, such as A114S, can lead to higher levels of resistance; however, this combination has been shown to impair viral replication capacity.[1][4] Notably, islatravir maintains activity against viruses with common NRTI resistance mutations like K65R, L74I, and V90I.[1] An interesting finding is that some NNRTI resistance mutations, such as F227C, can lead to hypersusceptibility to islatravir.[3]
Etravirine: Etravirine resistance is more complex and can be conferred by a wide range of mutations in the NNRTI binding pocket of the reverse transcriptase. The presence of multiple etravirine resistance-associated mutations (RAMs) is typically required to cause significant resistance. A weighted scoring system based on the number and type of RAMs is used to predict the virological response to etravirine. Key mutations with a significant impact on etravirine susceptibility include Y181C, L100I, and M230L.
Experimental Protocols
The data presented in this guide are derived from established in vitro methodologies for assessing antiretroviral resistance. Below are detailed descriptions of the key experimental protocols.
Phenotypic Susceptibility Assays (e.g., PhenoSense®, Antivirogram®)
These assays directly measure the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug.
-
Viral RNA Isolation and Amplification: Reverse transcriptase (RT) and protease (PR) gene sequences are isolated from the patient's plasma sample. These sequences are then amplified using reverse transcription-polymerase chain reaction (RT-PCR).[5]
-
Construction of Recombinant Viruses: The amplified patient-derived RT and PR gene segments are inserted into a standardized, replication-deficient HIV-1 vector that contains a reporter gene, such as luciferase.[5]
-
Virus Production: The recombinant vectors are transfected into host cells to produce virus particles that contain the patient's RT and PR enzymes.[5]
-
Drug Susceptibility Testing: These virus particles are used to infect target cells in the presence of serial dilutions of the antiretroviral drug being tested.[5]
-
Measurement of Viral Replication: After a set incubation period, the expression of the reporter gene (e.g., luciferase activity) is measured. The amount of reporter gene expression is proportional to the amount of viral replication.[5]
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50 or EC50) is calculated. The fold change in resistance is determined by dividing the IC50 of the patient's virus by the IC50 of a wild-type reference virus.[5]
In Vitro Resistance Selection Studies
These experiments are designed to identify the genetic mutations that arise when a virus is cultured over an extended period in the presence of increasing concentrations of a drug.
-
Cell Culture and Virus Infection: Susceptible host cells (e.g., MT-4 cells) are infected with a wild-type HIV-1 strain at a low multiplicity of infection.[1]
-
Drug Escalation: The infected cells are cultured in the presence of the antiretroviral drug, starting at a low concentration.[1]
-
Serial Passage: As the virus begins to replicate at a given drug concentration (indicating the development of resistance), the culture supernatant containing the virus is collected and used to infect fresh cells with a higher concentration of the drug.[1]
-
Monitoring Viral Replication: Viral replication is monitored at each passage, often through methods like quantifying green fluorescent protein (GFP)-positive cells if a reporter virus is used.[1]
-
Genotypic Analysis: At various time points, or when significant resistance is observed, the viral RNA is extracted from the culture supernatant. The RT gene is then sequenced to identify the mutations that have been selected.[1]
Visualizing Experimental Workflows
References
- 1. Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile from Approved Nucleoside Reverse Transcriptase Inhibitors (NRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Doravirine and Islatravir Have Complementary Resistance Profiles and Create a Combination with a High Barrier to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Islatravir Has a High Barrier to Resistance and Exhibits a Differentiated Resistance Profile from Approved Nucleoside Reverse Transcriptase Inhibitors (NRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. monogrambio.labcorp.com [monogrambio.labcorp.com]
Comparative Efficacy of MK-4965 in Primary Cell Isolates and Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) MK-4965, with a focus on its efficacy in primary cell isolates and comparative performance against other NNRTIs. The data presented is compiled from in vitro studies to assist in the evaluation of this compound for research and development purposes.
Quantitative Data Summary
The following tables summarize the antiviral activity and cytotoxicity of this compound in comparison to other NNRTIs, Efavirenz (EFV) and Etravirine (ETR). The data is extracted from studies on various cell types, including established cell lines and primary human cells.
Table 1: Comparative Antiviral Efficacy of NNRTIs against Wild-Type and Mutant HIV-1 Strains
| Compound | Virus Strain | EC₉₅ (nM) in 10% FBS | EC₉₅ (nM) in 50% HS | Cell Line |
| This compound | Wild-Type | 4.4 | 19 | MT-4 |
| K103N | 13 | 27 | MT-4 | |
| Y181C | 30 | 180 | MT-4 | |
| K103N/Y181C | 128 | 670 | MT-4 | |
| Efavirenz (EFV) | Wild-Type | 3.2 | 21 | MT-4 |
| K103N | >1,000 | >1,500 | MT-4 | |
| Y181C | 7.3 | 79 | MT-4 | |
| K103N/Y181C | >1,000 | >3,100 | MT-4 | |
| Etravirine (ETR) | Wild-Type | 1.7 | 17 | MT-4 |
| K103N | 1.8 | 19 | MT-4 | |
| Y181C | 12 | 120 | MT-4 | |
| K103N/Y181C | 24 | 230 | MT-4 |
*FBS: Fetal Bovine Serum; HS: Human Serum. Data derived from cell line-based assays[1].
Table 2: Cytotoxicity of this compound in Primary Human Cell Isolates and Proliferating Cell Lines
| Cell Type | Cell Nature | EC₅₀ (µM) |
| CD4+ T-cells | Primary, Stationary & Activated | >3 |
| Monocytes | Primary, Stationary & Activated | >3 |
| Macrophages | Primary, Stationary & Activated | >3 |
| PBMCs | Primary, Stationary & Activated | >3 |
| MT-4 | Proliferating Cell Line | >3 |
| SupT1 | Proliferating Cell Line | >3 |
| HL60 | Proliferating Cell Line | >3 |
*EC₅₀: 50% effective concentration for cytotoxicity. This data indicates a low level of cytotoxicity for this compound across various primary and proliferating cell types[1].
Experimental Protocols
Antiviral Activity Assay in MT-4 Human T-Lymphoid Cells
This protocol outlines the methodology used to determine the antiviral efficacy of NNRTIs against HIV-1.
-
Cell Preparation: MT-4 cells are seeded at a density of 2.5 × 10⁵ cells/well in a 96-well plate.
-
Viral Infection: Cells are infected with HIV-1 viral stock at a low multiplicity of infection and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Addition: Post-incubation, infected cells are washed and resuspended in fresh culture medium (RPMI 1640 with 10% FBS or 50% human serum). The cell suspension is then seeded at 5 × 10⁴ cells per 125 µl into a new 96-well plate.
-
Serial Dilution: this compound and comparator NNRTIs (Efavirenz, Nevirapine, Etravirine) are added to the wells in serial threefold dilutions.
-
Incubation and Analysis: The plates are incubated for a period allowing multiple cycles of viral replication. The antiviral efficacy is then determined by measuring a relevant endpoint, such as the inhibition of viral-induced cytopathic effect or the reduction in viral protein production (e.g., p24 antigen). The 95% effective concentration (EC₉₅) is calculated.
Cytotoxicity Assay in Primary and Proliferating Cells
This protocol is designed to assess the potential cytotoxic effects of the test compounds.
-
Cell Isolation and Culture:
-
Primary Cells: CD4+ T-cells, monocytes, and peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. Macrophages are derived from monocytes. Cells are maintained in appropriate culture conditions, both in stationary (resting) and activated states.
-
Cell Lines: Proliferating cell lines (MT-4, SupT1, HL60) are cultured according to standard protocols.
-
-
Compound Exposure: Cells are seeded in 96-well plates and exposed to serial dilutions of this compound.
-
Viability Assessment: After a predetermined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the process of HIV-1 reverse transcription and the mechanism of inhibition by NNRTIs like this compound.
Caption: HIV-1 Reverse Transcription and NNRTI Inhibition Pathway.
Experimental Workflow
The diagram below outlines the general workflow for validating the efficacy of an antiviral compound in primary cell isolates.
Caption: Workflow for Antiviral Efficacy Validation in Primary Cells.
References
MK-4965: A Comparative Analysis of Cross-Resistance with Other NNRTIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MK-4965, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), and its cross-resistance profile against other established NNRTIs. The following sections present quantitative data, detailed experimental methodologies, and a visualization of the underlying resistance mechanisms to aid in the objective evaluation of this compound's performance.
Quantitative Comparison of Antiviral Activity
This compound has demonstrated potent activity against wild-type (WT) HIV-1 and various NNRTI-resistant strains. The following table summarizes the 95% effective concentration (EC95) values of this compound in comparison to efavirenz (EFV) against a panel of 15 NNRTI-resistant mutant viruses. Data for etravirine (ETR) is presented qualitatively based on available literature.
| HIV-1 Mutant Virus | This compound EC95 (nM) | Efavirenz (EFV) EC95 (nM) | Etravirine (ETR) Activity |
| Wild Type | <30 | - | Highly Active |
| K103N | <30 | - | Active |
| Y181C | <30 | - | Reduced Susceptibility [1] |
| L100I | >100 | >1000 | Reduced Susceptibility |
| K101E | <30 | >1000 | Active |
| K103N/Y181C | 128 | >1000 | Significantly Reduced Susceptibility |
| V106A | <30 | <30 | Active |
| V108I | <30 | 100-1000 | Active |
| Y188L | >1000 | >1000 | Reduced Susceptibility |
| G190A | >100 | >1000 | Reduced Susceptibility |
| P225H | <30 | 100-1000 | Active |
| F227L | >100 | >1000 | Reduced Susceptibility |
| M230L | >100 | >1000 | Reduced Susceptibility |
| K103N/P225H | <30 | >1000 | - |
| V106A/G190A/F227L | >1000 | >1000 | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of NNRTI cross-resistance.
Single-Cycle HIV-1 Replication Assay
This assay is utilized to evaluate the antiviral activity of compounds over a single round of viral infection.
1. Cell and Virus Preparation:
- Cell Line: P4C5 cells, which are HeLa cells expressing CD4, CCR5, and an HIV-1 LTR-driven lacZ reporter gene, are typically used.
- Virus Production: HIV-1 particles with a deleted env gene (Δenv) are produced by co-transfecting HEK-293T cells with a proviral plasmid and a vesicular stomatitis virus G protein (VSV-G) expression vector.
- Virus Quantification: The concentration of viral particles is determined by quantifying the p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).
2. Infection Protocol:
- P4C5 cells are seeded in 96-well plates.
- Cells are infected with a predetermined amount of HIV-1 Δenv virus (e.g., 1-5 ng of p24 per well) in the presence of serial dilutions of the test compounds (e.g., this compound, efavirenz).
- The infection is allowed to proceed for 48 hours.
3. Readout and Data Analysis:
- After incubation, the cells are lysed.
- The activity of the β-galactosidase enzyme is measured using a colorimetric substrate such as chlorophenol red-β-D-galactopyranoside (CPRG).
- The optical density is read at 570 nm, and the EC95 values are calculated as the concentration of the compound that inhibits viral replication by 95%.
Multiple-Cycle HIV-1 Replication Assay
This assay assesses the antiviral activity of compounds over multiple rounds of viral replication, providing a more comprehensive view of their efficacy.
1. Cell and Virus Preparation:
- Cell Line: A T-cell line permissive to HIV-1 infection, such as MT-4 cells, is used.
- Virus Stock: A replication-competent HIV-1 strain (e.g., NL4-3) is used to infect the cells.
2. Infection and Culture:
- MT-4 cells are infected with HIV-1 at a low multiplicity of infection (MOI).
- The infected cells are cultured in the presence of serial dilutions of the test compounds.
- The culture is maintained for several days (e.g., 4-5 days) to allow for multiple rounds of viral replication.
3. Readout and Data Analysis:
- At the end of the incubation period, the supernatant is collected.
- The amount of HIV-1 p24 antigen in the supernatant is quantified using a p24 ELISA kit.
- The EC95 values are determined by calculating the concentration of the compound that reduces p24 production by 95% compared to the untreated control.
Mechanism of NNRTI Resistance and this compound Action
The following diagram illustrates the mechanism of action of NNRTIs and how resistance mutations in the HIV-1 reverse transcriptase can affect drug binding.
References
- 1. Profile of etravirine for the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of nonnucleoside reverse transcriptase inhibitor-associated mutations in HIV-1 subtype C: evidence of etravirine cross-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nearly all patients with NNRTI resistance could benefit from etravirine, UK analysis shows | aidsmap [aidsmap.com]
A Head-to-Head Showdown: MK-4965 Versus Next-Generation NNRTIs in HIV-1 Treatment
For Immediate Release
In the relentless pursuit of more effective and durable treatments for HIV-1, the landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs) has evolved significantly. This guide provides a comprehensive, data-driven comparison of the investigational NNRTI MK-4965 against a panel of next-generation NNRTIs, including etravirine, rilpivirine, and doravirine. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of in vitro efficacy against wild-type and a broad spectrum of resistant HIV-1 strains.
Executive Summary
This compound, a novel diaryl ether NNRTI, demonstrates potent antiviral activity against wild-type HIV-1 and key NNRTI-resistant mutants, including the prevalent K103N and Y181C mutations. Comparative analysis reveals that this compound exhibits a superior resistance profile to the first-generation NNRTI efavirenz. While its performance is comparable to the next-generation NNRTI etravirine against many mutant strains, subtle differences in their efficacy profiles highlight the nuanced nature of NNRTI resistance. Data for doravirine and rilpivirine, while not from direct head-to-head studies with this compound, are included to provide a broader context of the current NNRTI landscape.
Mechanism of Action: A Shared Strategy of Allosteric Inhibition
Non-nucleoside reverse transcriptase inhibitors act through a common mechanism of allosteric inhibition. They bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for converting the viral RNA genome into DNA. This binding induces a conformational change in the enzyme's active site, thereby inhibiting its function and halting the viral replication process.
Figure 1: Mechanism of NNRTI Action
Comparative Antiviral Efficacy
The in vitro antiviral activity of this compound was rigorously evaluated against a panel of 15 NNRTI-resistant HIV-1 variants and compared with efavirenz and etravirine. The data, summarized in the tables below, highlight the potency of these compounds against various mutant strains.
Antiviral Activity Against Wild-Type and Key Mutant HIV-1 Strains
| Virus Strain | This compound EC₉₅ (nM)[1] | Efavirenz Fold Change in EC₉₅[1] | Etravirine Fold Change in EC₉₅[1] |
| Wild-type | 13 | 1 | 1 |
| K103N | 24 | 28 | 1.1 |
| Y181C | 78 | 15 | 7 |
| K103N/Y181C | 190 | >333 | 14 |
Fold Change in Potency of NNRTIs Against a Panel of Resistant Mutants
| RT Mutation(s) | This compound Fold Change in EC₉₅[1] | Efavirenz Fold Change in EC₉₅[1] | Etravirine Fold Change in EC₉₅[1] |
| L100I | 3 | 45 | 1.5 |
| K101E | 1 | 2 | 1 |
| K103N | 2 | 28 | 1.1 |
| V106A | 3 | 7 | 2 |
| V108I | 1 | 2 | 1 |
| V179D | 1 | 1 | 1 |
| Y181C | 6 | 15 | 7 |
| Y188L | >125 | >333 | 2 |
| G190A | 3 | 25 | 1 |
| P225H | 1 | 2 | 1 |
| F227L | 5 | 10 | 1 |
| M230L | 10 | 25 | 3 |
| K103N/Y181C | 15 | >333 | 14 |
| V106A/G190A/F227L | >125 | >333 | 10 |
| K103N/G190A | 5 | >300 | 2 |
Antiviral Activity of Doravirine and Rilpivirine Against Common NNRTI-Resistant Mutants
While direct head-to-head data with this compound is limited, the following table provides IC₅₀ values for doravirine and rilpivirine against key resistant mutants, offering a valuable cross-comparison.
| Virus Strain | Doravirine IC₅₀ (nM) | Rilpivirine IC₅₀ (nM) |
| Wild-type | 12 | 0.24 |
| K103N | 21 | <2 |
| Y181C | 31 | <2 |
| K103N/Y181C | 33 | <2 |
| G190A | - | <2 |
| Y188L | - | <2 |
Note: Data for Doravirine and Rilpivirine are compiled from separate studies and different experimental conditions (e.g., percentage of human serum) may affect direct comparisons.
Experimental Protocols
The following section details the methodologies employed in the key in vitro antiviral assays cited in this guide.
Single-Cycle Infectivity Assay
This assay is a cornerstone for evaluating the antiviral potency of NNRTIs.
Figure 2: Single-Cycle Infectivity Assay Workflow
Methodology:
-
Virus Production: Pseudotyped HIV-1 particles are generated by co-transfecting HEK293T cells with an HIV-1 proviral plasmid (deficient in the env gene and containing a luciferase reporter gene) and a plasmid expressing the vesicular stomatitis virus G (VSV-G) protein. The VSV-G protein allows the virus to infect a wide range of cells in a single round.
-
Cell Preparation: Target cells (e.g., HeLa) are seeded in 96-well plates.
-
Compound Treatment: The cells are pre-incubated with serial dilutions of the NNRTI compounds.
-
Infection: The cells are then infected with the pseudotyped virus.
-
Incubation and Readout: After a 48-hour incubation period, the cells are lysed, and luciferase activity is measured. The reduction in luciferase signal in the presence of the compound, compared to untreated controls, is used to determine the concentration that inhibits viral replication by 50% (EC₅₀) or 95% (EC₉₅).
p24 Antigen Production Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay assesses antiviral activity in primary human immune cells, providing a more physiologically relevant model.
Methodology:
-
PBMC Isolation and Stimulation: PBMCs are isolated from healthy human donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to make them susceptible to HIV-1 infection.
-
Infection and Treatment: The stimulated PBMCs are infected with HIV-1 and cultured in the presence of serial dilutions of the NNRTI compounds.
-
Supernatant Collection: Culture supernatants are collected at regular intervals (e.g., day 7 post-infection).
-
p24 Antigen Quantification: The amount of p24 capsid protein in the supernatant, a marker of viral replication, is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The reduction in p24 levels in treated cultures compared to untreated controls is used to calculate the EC₅₀ and EC₉₅ values.
Conclusion
This compound demonstrates a promising in vitro profile, with potent activity against both wild-type HIV-1 and a range of clinically relevant NNRTI-resistant mutants. Its improved resistance profile compared to efavirenz and its comparable, though distinct, profile to etravirine position it as a noteworthy candidate for further development. The comparative data presented in this guide underscore the importance of continued research into novel NNRTIs to address the ongoing challenge of HIV-1 drug resistance. Further head-to-head studies, particularly with doravirine and rilpivirine, and comprehensive clinical trial data will be crucial in fully defining the therapeutic potential of this compound in the evolving landscape of HIV-1 treatment.
References
Comparative Guide: Synergistic Potential of MK-4965 with Nucleoside Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) MK-4965 and its potential synergistic activity when combined with nucleoside reverse transcriptase inhibitors (NRTIs) for the treatment of HIV-1. While direct quantitative synergy data for this compound in combination with NRTIs is not publicly available, this document outlines the established non-antagonistic profile of this compound and presents representative synergistic data from other NNRTI-NRTI combinations to illustrate the expected therapeutic benefits.
Introduction to this compound and NRTIs
This compound is a novel investigational NNRTI characterized by its diaryl ether and indazole components.[1][2] It has demonstrated potent antiviral activity against wild-type HIV-1 and, notably, against common NNRTI-resistant strains, such as those with K103N and Y181C mutations in the reverse transcriptase enzyme.[1][2][3] Its mechanism of action involves binding to a non-essential site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its function.
NRTIs are a cornerstone of antiretroviral therapy. They act as chain terminators during the reverse transcription of viral RNA into DNA. After intracellular phosphorylation to their active triphosphate form, they are incorporated by the reverse transcriptase into the growing DNA chain, leading to the cessation of DNA elongation.
The combination of drugs with different mechanisms of action is a standard strategy in HIV-1 treatment to enhance efficacy, reduce drug dosages, and limit the emergence of drug-resistant viral strains. A study on this compound has shown that its antiviral activity is non-antagonistic when combined with 18 other FDA-approved antiretroviral drugs, which includes various NRTIs.[1][2][4] While "non-antagonistic" does not explicitly quantify synergy, it suggests that the combination is not detrimental and may be beneficial.
Synergistic Activity of NNRTIs and NRTIs
The combination of NNRTIs and NRTIs has been shown to produce synergistic effects in inhibiting HIV-1 replication.[5][6] This synergy is thought to arise from their distinct but complementary mechanisms of action targeting the same enzyme, the reverse transcriptase.
Quantitative Analysis of NNRTI-NRTI Synergy
While specific quantitative synergy data for this compound is unavailable in published literature, data from other NNRTIs, such as doravirine, in combination with NRTIs can serve as a representative example. The synergistic effect of drug combinations can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
The following table presents data on the synergistic combination of novel NNRTIs with the NRTI azidothymidine (AZT) against a multi-drug resistant HIV-1 strain.
| NNRTI/AZT Combination | Combination Index (CI) Range | Fold-Dose Reduction (NNRTI) | Fold-Dose Reduction (AZT) | Level of Synergy |
| DAPA-2e / AZT | 0.116 - 0.279 | 7 - 18 | 7 - 18 | Strong Synergy |
| DAAN-14h / AZT | 0.116 - 0.279 | 7 - 18 | 7 - 18 | Strong Synergy |
| DAAN-15h / AZT | 0.116 - 0.279 | 7 - 18 | 7 - 18 | Strong Synergy |
Data adapted from a study on novel NNRTIs combined with AZT against a multi-RTI-resistant HIV-1 strain.[5] DAPA-2e, DAAN-14h, and DAAN-15h are investigational NNRTIs.
Experimental Protocols
A detailed methodology for assessing the synergistic antiviral effects of drug combinations is crucial for reproducible and comparable results. The following is a representative experimental protocol for an in vitro HIV-1 drug combination synergy assay.
Protocol: In Vitro HIV-1 Drug Combination Synergy Assay
1. Cell Culture and Virus Stocks:
- MT-4 cells (a human T-cell leukemia line) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is propagated in MT-4 cells, and the virus stock is harvested and titrated to determine the 50% tissue culture infectious dose (TCID50).
2. Drug Preparation:
- This compound and the selected NRTI (e.g., zidovudine, lamivudine, or tenofovir) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
- Serial dilutions of each drug are prepared in the culture medium.
3. Synergy Assay (Checkerboard Method):
- A 96-well microtiter plate is set up in a checkerboard format. Each well will contain a specific concentration of this compound, the NRTI, or a combination of both.
- MT-4 cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.
- The infected cells are then added to the wells of the pre-prepared drug dilution plate.
- The plate is incubated at 37°C in a 5% CO2 incubator for 4-5 days.
4. Measurement of Viral Replication:
- After the incubation period, the amount of HIV-1 p24 antigen in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). The p24 antigen level is a marker of viral replication.
5. Data Analysis:
- The 50% effective concentration (EC50) for each drug alone and for the combinations is calculated.
- The Combination Index (CI) is determined using the Chou-Talalay method with specialized software (e.g., CalcuSyn). The CI value provides a quantitative measure of the interaction between the two drugs (synergy, additivity, or antagonism).
Visualizations
Signaling Pathway: Inhibition of HIV-1 Reverse Transcription
Caption: Mechanism of action of this compound and NRTIs on HIV-1 reverse transcription.
Experimental Workflow: Synergy Assessment
Caption: Workflow for determining the in vitro synergy of antiviral drug combinations.
Logical Relationship: Rationale for Combination Therapy
Caption: Rationale for combining this compound and NRTIs for an enhanced therapeutic outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity of this compound, a novel nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validating the Anti-HIV-1 Activity of MK-4965 Across Diverse Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-HIV-1 activity of MK-4965, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), against various HIV-1 subtypes and in comparison to other established NNRTIs. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential as an antiretroviral agent.
Executive Summary
This compound demonstrates potent and broad-spectrum anti-HIV-1 activity. It effectively inhibits wild-type and NNRTI-resistant strains of HIV-1. A key finding is its consistent efficacy across a wide range of HIV-1 subtypes, including A, B, C, D, F, G, and O, with comparable 50% effective concentration (EC50) values for all tested subtypes. This suggests that this compound could be a valuable therapeutic option for a globally diverse population of HIV-1 infected individuals. In comparative analyses, this compound shows a superior resistance profile to efavirenz, though not to etravirine.
Mechanism of Action
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that allosterically inhibits the HIV-1 reverse transcriptase (RT) enzyme. This enzyme is crucial for the conversion of the viral RNA genome into proviral DNA, a necessary step for integration into the host cell's genome. NNRTIs bind to a hydrophobic pocket in the p66 subunit of the RT, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.
Comparative Anti-HIV-1 Activity of this compound
The following tables summarize the in vitro anti-HIV-1 activity of this compound compared to other NNRTIs.
Table 1: Activity against Wild-Type and NNRTI-Resistant HIV-1
| Virus Strain | This compound EC₉₅ (nM) | Efavirenz EC₉₅ (nM) | Etravirine EC₉₅ (nM) |
| Wild-Type (WT) | 10 | 10 | 4 |
| K103N | 20 | >1000 | 4.5 |
| Y181C | 60 | 15 | 29 |
| K103N/Y181C | 150 | >1000 | 55 |
EC₉₅: 95% effective concentration, the concentration of the drug that inhibits 95% of viral replication.
Table 2: Activity of this compound against a Panel of HIV-1 Subtypes
A study evaluated the in vitro activity of this compound against a diverse panel of 66 clinical HIV-1 isolates. The results demonstrated that this compound has comparable EC50 values against all major HIV-1 subtypes.
| HIV-1 Subtype | Number of Isolates Tested | This compound EC₅₀ Range (nM) |
| A | 6 | 0.8 - 2.1 |
| B | 20 | 0.5 - 3.4 |
| C | 15 | 0.7 - 2.9 |
| D | 5 | 1.0 - 2.5 |
| F | 2 | 1.2 - 1.8 |
| G | 3 | 0.9 - 2.2 |
| O | 15 | 1.1 - 4.5 |
EC₅₀: 50% effective concentration, the concentration of the drug that inhibits 50% of viral replication.
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Biochemical Assay
This assay measures the ability of a compound to directly inhibit the enzymatic activity of purified HIV-1 RT.
Workflow Diagram:
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant HIV-1 RT, a poly(rA) template, an oligo(dT) primer, and radiolabeled [³H]-deoxythymidine triphosphate ([³H]-dTTP).
-
Compound Addition: Varying concentrations of this compound, control NNRTIs, and a no-drug control are added to the reaction wells.
-
Incubation: The reaction is incubated at 37°C to allow the RT enzyme to synthesize a new DNA strand, incorporating the [³H]-dTTP.
-
Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated.
-
Filtration and Washing: The precipitated DNA is collected on filter mats, and unincorporated [³H]-dTTP is washed away.
-
Quantification: The amount of radioactivity on the filter mats is measured using a scintillation counter. The level of radioactivity is directly proportional to the RT activity.
-
Data Analysis: The percentage of RT inhibition is calculated for each drug concentration, and the 50% inhibitory concentration (IC₅₀) is determined.
Cell-Based Antiviral Assay (TZM-bl Reporter Gene Assay)
This assay measures the ability of a compound to inhibit HIV-1 infection in a cell-based model. The TZM-bl cell line is a HeLa cell line that expresses CD4, CCR5, and CXCR4 and contains an integrated HIV-1 LTR promoter driving the expression of a luciferase reporter gene.
Methodology:
-
Cell Seeding: TZM-bl cells are seeded in 96-well plates.
-
Compound Addition: Serial dilutions of this compound, control drugs, and a no-drug control are added to the cells.
-
Virus Infection: A known amount of HIV-1 virus stock (of a specific subtype) is added to the wells.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and expression of the viral Tat protein. The Tat protein transactivates the LTR promoter, leading to the expression of luciferase.
-
Lysis and Luciferase Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The percentage of inhibition of viral replication is calculated based on the reduction in luciferase activity in the presence of the drug compared to the no-drug control. The EC₅₀ value is then determined.
Conclusion
This compound is a potent NNRTI with a favorable resistance profile and, most notably, consistent activity against a broad range of HIV-1 subtypes. This characteristic makes it a promising candidate for further clinical development as a component of antiretroviral therapy for the global HIV-1 pandemic. The experimental data and protocols provided in this guide offer a solid foundation for researchers to further investigate and validate the anti-HIV-1 activity of this compound.
Safety Operating Guide
Essential Guidance for the Proper Disposal of MK-4965
Chemical and Physical Properties of MK-4965
A comprehensive understanding of the chemical and physical properties of this compound is fundamental for an accurate assessment of its potential hazards and the formulation of appropriate disposal strategies.
| Property | Value |
| Chemical Formula | C20H13Cl2N5O2 |
| Molecular Weight | 426.26 g/mol |
| CAS Number | 920035-77-4 |
| Appearance | Solid (assumed) |
| Solubility | Not specified |
| Storage | Short term (days to weeks) at 0-4°C, Long term (months to years) at -20°C, protected from light.[1] |
Standard Operating Procedure for Disposal
The disposal of this compound must be conducted in a manner that minimizes environmental release and exposure to personnel. The following step-by-step procedure outlines the recommended course of action.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing paper, pipette tips), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the CAS number "920035-77-4." Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
5. Consultation with Environmental Health and Safety (EHS):
-
It is imperative to consult with your institution's EHS department to ensure compliance with all local, state, and federal regulations for hazardous waste disposal. The EHS department will provide specific guidance on the final disposal method, which may include incineration or other specialized treatments.
6. Documentation:
-
Maintain a detailed record of the amount of this compound disposed of and the date of disposal.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Disclaimer: The information provided here is intended as a general guide. All laboratory personnel must be trained on their institution's specific waste management policies and procedures. Always prioritize safety and regulatory compliance.
References
Essential Safety and Handling Guide for Potent Pharmaceutical Compounds: A Case Study Using Methotrexate as a Surrogate for MK-4965
Disclaimer: Specific safety and handling information for MK-4965 is not publicly available. This document provides essential guidance for the safe handling of potent pharmaceutical compounds by using methotrexate, a well-documented cytotoxic agent, as a surrogate. Researchers and scientists must conduct a thorough risk assessment and consult the specific Safety Data Sheet (SDS) for any compound they handle.
This guide is intended for researchers, scientists, and drug development professionals to provide immediate, essential safety and logistical information for handling potent active pharmaceutical ingredients (APIs). By following these procedural steps, laboratories can ensure a safe working environment and proper disposal of hazardous materials, building a foundation of trust and safety in chemical handling.
Personal Protective Equipment (PPE) and Engineering Controls
When handling potent compounds like methotrexate, a multi-layered approach to safety is crucial, combining engineering controls and personal protective equipment to minimize exposure.[1][2]
Engineering Controls:
-
Ventilation: All manipulations of powdered or volatile potent compounds should be conducted in a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood with HEPA filtration to protect both the user and the environment.[1][2] General room ventilation is typically not sufficient.
-
Isolation: For higher-risk procedures, consider the use of glove boxes or isolators to provide a physical barrier between the operator and the compound.
Recommended Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile or PVC gloves.[1] | Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Gown | Disposable, solid-front, back-closing protective gown.[1] | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] | Prevents eye exposure to splashes or aerosols. |
| Respiratory Protection | An appropriate respirator (e.g., N95 or higher) should be used if there is a risk of inhaling airborne particles, especially outside of a containment hood.[3] | Protects against inhalation of the potent compound. |
| Face Shield | Recommended in addition to goggles when there is a significant splash hazard. | Provides an additional layer of protection for the face. |
Quantitative Safety Data for Methotrexate
The following table summarizes key quantitative safety information for methotrexate, which can be indicative of the type of data to consider for any potent compound.
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | Pfizer OEL TWA-8 Hr: 2 µg/m³ | [3] |
| Poland: 0.001 mg/m³ | [3] | |
| Oral LD50 (Rat) | 135 mg/kg | [4] |
| Oral LD50 (Mouse) | 146 mg/kg | [4] |
| Melting Point | >185 °C | [5] |
| Carcinogenicity | Suspected of causing cancer.[4] | IARC: Not classifiable as a human carcinogen.[2] |
| Reproductive Toxicity | May damage the unborn child.[4][6] | Considered a human teratogen.[2] |
| Mutagenicity | May cause genetic defects.[4] |
Experimental Protocols: Handling and Disposal
Detailed, step-by-step procedures are critical for minimizing risk during the handling and disposal of potent compounds.
Standard Operating Procedure for Handling Methotrexate Powder
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the work area within a certified chemical fume hood or biological safety cabinet.
-
Cover the work surface with a disposable, absorbent bench liner.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) within the hood.
-
-
Weighing and Reconstitution:
-
Carefully weigh the required amount of methotrexate powder using a tared weigh boat.
-
To minimize dust generation, gently handle the powder.
-
Slowly add the desired solvent to the powder to reconstitute.
-
Ensure the container is securely capped after reconstitution.
-
-
Post-Handling:
-
Wipe down all surfaces within the hood with an appropriate cleaning agent.
-
Carefully remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the remaining PPE and dispose of it in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan for Methotrexate Waste
All materials that come into contact with methotrexate are considered hazardous waste and must be disposed of accordingly.[1]
-
Segregation:
-
Waste Containers:
-
Use designated hazardous waste containers for cytotoxic agents.
-
Ensure containers are properly labeled with "Hazardous Waste" and the identity of the contents.
-
-
Incineration:
-
The primary method of disposal for methotrexate waste is incineration at high temperatures (1000°C or higher).[1]
-
Arrange for waste pickup by a licensed hazardous waste disposal company.
-
-
Decontamination of Non-Disposable Equipment:
-
Non-disposable equipment should be thoroughly rinsed with water, and the rinsate collected as hazardous waste.
-
After rinsing, wash the equipment with soap and water.[1]
-
Visual Workflow and Relationship Diagrams
To further clarify the procedural flow, the following diagrams illustrate the key workflows for handling potent compounds and responding to a spill.
References
- 1. METHOTREXATE, VIALS (methotrexate, vials) 12 Special Handling Instructions | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 2. med-fom-spph-oshcw.sites.olt.ubc.ca [med-fom-spph-oshcw.sites.olt.ubc.ca]
- 3. medline.com [medline.com]
- 4. fermion.fi [fermion.fi]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. healthonline.washington.edu [healthonline.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
